SR-3306
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SR-3306
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a potent, selective, and orally bioavailable small molecule inhibitor of c-Jun N-terminal kinases (JNKs). Its mechanism of action centers on the ATP-competitive inhibition of JNK isoforms, leading to the suppression of downstream signaling cascades implicated in apoptosis and inflammatory responses. This targeted action has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, particularly Parkinson's disease. This guide provides a comprehensive overview of the molecular mechanism, quantitative data, and key experimental protocols related to this compound.
Core Mechanism of Action: JNK Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, with notable potency against JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various cellular stressors, including inflammatory cytokines and oxidative stress.
Upon activation, the JNK pathway phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun at Ser63 and Ser73 residues within its transactivation domain enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and inflammation. By binding to the ATP-binding pocket of JNKs, this compound prevents the phosphorylation of c-Jun and other downstream targets, thereby mitigating the detrimental effects of JNK pathway hyperactivation. This targeted inhibition of c-jun phosphorylation serves as a key biomarker for demonstrating the on-target activity of this compound.[1]
The neuroprotective effects of this compound are primarily attributed to this mechanism. In models of Parkinson's disease, the inhibition of JNK by this compound has been shown to prevent the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2][3]
Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Target | IC50 (nM) | Assay Type |
| JNK1 | 159 | Biochemical |
| JNK2 | 283 | Biochemical |
| JNK3 | 67, ~200 | Biochemical |
| p38 | >20,000 | Biochemical |
| c-Jun Phosphorylation | 216 | Cell-based (INS-1 cells) |
Table 2: Pharmacokinetic Properties of this compound [1]
| Parameter | Value | Species | Dosing |
| Oral Bioavailability (%F) | 31% | Rat | 2 mg/kg p.o. |
| Clearance | 14 mL/min/kg | Rat | 1 mg/kg i.v. |
| Brain Concentration (4h) | 3 µM | Mouse | 30 mg/kg p.o. |
| Brain Concentration (24h) | 230 nM | Mouse | 30 mg/kg p.o. |
| Microsomal Stability (t1/2) | 26 min | Mouse | - |
| 30 min | Rat | - | |
| 28 min | Human | - | |
| Plasma Protein Binding | 86% | Mouse | - |
| 97% | Rat | - | |
| 96% | Monkey | - | |
| 88% | Human | - |
Table 3: In Vivo Efficacy of this compound in a Parkinson's Disease Model [1]
| Model | Treatment | Outcome |
| MPTP-induced dopaminergic neuron loss (mice) | 30 mg/kg this compound | 72% protection of TH-positive neurons |
| 6-OHDA-induced dopaminergic neuron loss (rats) | 10 mg/kg/day this compound (s.c.) | 6-fold increase in TH-positive neurons |
| d-amphetamine-induced circling (6-OHDA rats) | 10 mg/kg/day this compound (s.c.) | 87% decrease in circling behavior |
Experimental Protocols
In Vitro JNK Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK isoforms.
-
Methodology:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme is incubated with a kinase buffer containing ATP and a substrate (e.g., GST-c-Jun).
-
This compound is added at varying concentrations.
-
The reaction is initiated and allowed to proceed at a specified temperature and time.
-
The level of substrate phosphorylation is quantified using methods such as radioisotope incorporation (γ-32P-ATP) or phospho-specific antibodies in an ELISA or Western blot format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based c-Jun Phosphorylation Assay
-
Objective: To measure the inhibition of JNK activity by this compound in a cellular context.
-
Methodology:
-
INS-1 cells are treated with streptozotocin (B1681764) (STZ) to induce JNK activation.
-
Cells are concurrently treated with a range of this compound concentrations.
-
Following incubation, cell lysates are prepared.
-
The levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun are determined by Western blot analysis or ELISA using specific antibodies.
-
The ratio of p-c-Jun to total c-Jun is calculated, and the IC50 for the inhibition of c-Jun phosphorylation is determined.
-
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective efficacy of this compound in vivo.
-
Methodology:
-
Male C57BL/6 mice are administered MPTP (e.g., 18 mg/kg, i.p., four times at 2-hour intervals) to induce dopaminergic neurodegeneration.[1]
-
A treatment group receives this compound (e.g., 30 mg/kg, orally) 30 minutes prior to the first MPTP injection.[1]
-
A control group receives a vehicle.
-
Seven days post-MPTP administration, mice are sacrificed, and brains are collected.[1]
-
Brain sections are processed for immunohistochemistry using an antibody against tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
The number of TH-positive neurons is quantified using unbiased stereological counting methods.[1]
-
The protective effect of this compound is determined by comparing the number of surviving TH-positive neurons in the treated group to the MPTP-only and vehicle control groups.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.
References
SR-3306 JNK Inhibitor: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. This document provides an in-depth technical overview of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies for key assays, and visualizing relevant biological pathways and experimental workflows. The data presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential and off-target effects of this compound.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) superfamily and are encoded by three distinct genes: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. The JNK signaling pathway is activated by a range of stimuli, including inflammatory cytokines, growth factors, and environmental stresses, leading to the phosphorylation of numerous downstream substrates. A key substrate is the transcription factor c-Jun, and its phosphorylation by JNKs enhances its transcriptional activity. Given their role in apoptosis and neuroinflammation, JNKs, particularly JNK3, have emerged as attractive therapeutic targets for neurodegenerative diseases such as Parkinson's disease.
This compound is an ATP-competitive inhibitor of JNKs that has demonstrated neuroprotective effects in preclinical models. A critical aspect of its development and utility as a research tool is its selectivity profile. This guide provides a detailed analysis of the inhibitory activity of this compound against its primary targets and a broad range of other kinases and non-kinase targets.
Quantitative Selectivity Profile
The selectivity of this compound has been assessed through both biochemical and cell-based assays. The following tables summarize the available quantitative data on its inhibitory potency and off-target interactions.
Potency against JNK Isoforms and Related Kinases
This compound demonstrates modest potency for JNK2 and JNK3, with significantly lower activity against JNK1 and the closely related p38 MAP kinase.[1]
| Target | IC50 (nM) | Assay Type |
| JNK3 (human) | ~200 | Biochemical |
| JNK2 (human) | ~200 | Biochemical |
| JNK1 (human) | >100-fold less potent than JNK2/3 | Biochemical |
| p38 (human) | >20,000 (>100-fold selectivity vs JNK2/3) | Biochemical |
| p-c-jun (in INS-1 cells) | ~200 | Cell-based |
Table 1: Biochemical and cell-based IC50 values for this compound against JNK isoforms and p38.[1]
Broad Kinase Selectivity Profile
To evaluate its broader kinase selectivity, this compound was screened at a concentration of 3 µM against a panel of 347 kinases. The results indicate a high degree of selectivity for the JNK family.[1]
| Kinase Panel | Number of Kinases Tested | Number of Hits (>50% inhibition at 3 µM) | Notable Off-Target Hits (Kd < 1 µM suggested) |
| Ambit Panel Screen | 347 | 35 (~10%) | KIT, KIT (V559D), PDGFR-β, TYK2 |
Table 2: Summary of the broad kinase selectivity screening of this compound.[1]
Off-Target Profile Against Non-Kinase Targets
The selectivity of an analogue of this compound was assessed against a panel of 67 receptors, ion channels, and transporters. Additionally, this compound was evaluated for its inhibitory potential against cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO).[1]
| Target Class | Number of Targets Tested | Results |
| Receptors, Ion Channels, Transporters | 67 | 65 targets showed <30% inhibition at 3 µM. Adenosine A3 and A2A receptors showed 93% and 55% inhibition, respectively. |
| hERG Channel | 1 | IC50 > 30 µM |
| Cytochrome P450 Enzymes | 9 | IC50 > 50 µM for all tested isoforms |
| Monoamine Oxidase A (MAO-A) | 1 | IC50 > 50 µM |
| Monoamine Oxidase B (MAO-B) | 1 | IC50 > 50 µM |
Table 3: Off-target liability profile of this compound and a close analogue.[1]
Signaling Pathways and Experimental Workflows
The JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, from upstream activators to downstream substrates.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The diagram below outlines a typical workflow for characterizing the selectivity profile of a novel kinase inhibitor.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in this guide. These are intended to be illustrative and may require optimization for specific laboratory conditions.
In Vitro Kinase Selectivity Assay (Competitive Binding Format)
This protocol is based on the principles of competitive binding assays, such as the Ambit KINOMEscan, used to determine the interaction of a test compound with a large panel of kinases.
Objective: To determine the binding affinity of this compound to a broad panel of kinases.
Materials:
-
Recombinant kinases expressed as fusions (e.g., T7 phage fusion).
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized, broad-spectrum kinase inhibitor (bait).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Tris-based buffer with salts, BSA, and DTT).
-
Wash buffer.
-
Elution buffer containing a high concentration of a non-biotinylated competitor.
-
Quantitative PCR (qPCR) reagents.
-
Multi-well plates (e.g., 384-well).
Procedure:
-
Affinity Resin Preparation: Incubate streptavidin-coated magnetic beads with a biotinylated bait ligand to create the affinity resin. Wash the beads to remove unbound ligand.
-
Binding Reaction: In a multi-well plate, combine the affinity resin, the specific kinase fusion protein, and this compound at the desired final concentration (e.g., 3 µM). For a control, add DMSO instead of the test compound.
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Washing: Wash the beads extensively with wash buffer to remove any unbound kinase.
-
Elution: Elute the bound kinase from the beads by incubating with an elution buffer containing a high concentration of a non-biotinylated competitor.
-
Quantification: Quantify the amount of eluted kinase using qPCR, which amplifies a DNA tag associated with the kinase fusion protein.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A lower qPCR signal indicates stronger binding of the test compound to the kinase. Results are often expressed as a percentage of the DMSO control.
Cell-Based c-Jun Phosphorylation Assay (ELISA)
This protocol describes a cell-based ELISA to measure the inhibition of c-Jun phosphorylation by this compound.
Objective: To determine the cellular potency of this compound in inhibiting the JNK signaling pathway.
Materials:
-
Cell line (e.g., INS-1 or other suitable cell line).
-
Cell culture medium and supplements.
-
JNK pathway activator (e.g., streptozotocin, anisomycin, or UV radiation).
-
This compound stock solution.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
ELISA kit for phospho-c-Jun (Ser63 or Ser73).
-
Microplate reader.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Add a JNK pathway activator to the cell culture medium and incubate for a time determined by optimization (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay).
-
ELISA: Perform the phospho-c-Jun ELISA according to the manufacturer's instructions. This typically involves:
-
Adding a standardized amount of total protein from each lysate to the wells of the antibody-coated ELISA plate.
-
Incubating to allow capture of the phosphorylated c-Jun.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding a substrate and developing the colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a microplate reader. Normalize the phospho-c-Jun signal to the total protein concentration. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of this compound against major CYP isoforms using human liver microsomes and LC-MS/MS analysis.
Objective: To determine the IC50 of this compound for major human CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
Specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4).
-
This compound stock solution.
-
Acetonitrile (B52724) with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a multi-well plate, prepare an incubation mixture containing HLMs, phosphate buffer, and the specific CYP probe substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the incubation mixtures. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with shaking for a time within the linear range of metabolite formation for the specific substrate.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a highly selective JNK inhibitor with modest potency against JNK2 and JNK3. Its selectivity has been demonstrated through broad kinase panel screening, where it showed minimal off-target activity. Furthermore, this compound and its analogues exhibit a favorable safety profile with low inhibitory activity against a wide range of non-kinase targets, including CYP enzymes and the hERG channel. The data and protocols presented in this technical guide provide a comprehensive resource for researchers utilizing this compound in their studies and for those involved in the development of novel JNK inhibitors. The high selectivity of this compound makes it a valuable tool for elucidating the specific roles of JNK signaling in health and disease.
References
SR-3306: A Technical Guide to its Function as a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SR-3306, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of neurodegenerative disease and kinase inhibitor development.
Core Function and Mechanism of Action
This compound is an aminopyrimidine-based, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] JNKs are a family of serine/threonine protein kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway is activated by various cellular stressors, including inflammatory cytokines, oxidative stress, and DNA damage, and plays a critical role in regulating apoptosis, inflammation, and cellular proliferation.[4]
This compound exerts its function by binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of its downstream target, c-Jun. The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor, which regulates the expression of genes involved in neuronal apoptosis. By inhibiting JNK, this compound effectively blocks this signaling cascade, leading to neuroprotective effects.
Quantitative Data
The inhibitory activity of this compound against various kinases has been quantified through biochemical and cell-based assays. The following tables summarize the available data.
| Target Kinase | IC50 (nM) | Assay Type |
| JNK1 | 67 | Biochemical |
| JNK2 | 283 | Biochemical |
| JNK3 | 159 | Biochemical |
| p38 | >20,000 | Biochemical |
| c-Jun Phosphorylation | 216 | Cell-Based (INS-1 Cells) |
Table 1: Inhibitory activity of this compound against JNK isoforms and p38 kinase. Data sourced from[2][3].
Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on published information and may require optimization for specific laboratory conditions.
In Vitro JNK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 values of this compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, JNK3 enzymes
-
ATP
-
Biotinylated c-Jun substrate peptide
-
Europium cryptate-labeled anti-phospho-c-Jun antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the JNK enzyme, biotinylated c-Jun substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phospho-c-Jun antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based c-Jun Phosphorylation Assay
This assay measures the ability of this compound to inhibit JNK activity within a cellular context.
Materials:
-
INS-1 pancreatic β-cells (or other suitable cell line)
-
Cell culture medium
-
Streptozotocin (STZ) or another JNK-activating stimulus
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: primary anti-phospho-c-Jun (Ser63) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed INS-1 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a JNK activator (e.g., STZ) for a defined period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the loading control. Calculate the IC50 for the inhibition of c-Jun phosphorylation.
In Vivo Neuroprotection Study in a Parkinson's Disease Model
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Neurotoxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for mice or 6-OHDA (6-hydroxydopamine) for rats
-
d-amphetamine (for behavioral testing in the 6-OHDA model)
-
Anesthetic and perfusion solutions
-
Immunohistochemistry reagents (primary antibody against Tyrosine Hydroxylase (TH), secondary antibodies, and detection reagents)
Procedure (6-OHDA Rat Model Example):
-
Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine (B1211576) pathway.
-
Drug Administration: Two weeks post-lesion, begin continuous administration of this compound (e.g., 10 mg/kg/day) or vehicle via a subcutaneously implanted osmotic minipump for a specified duration (e.g., 14 days).[5]
-
Behavioral Testing: At the end of the treatment period, assess motor asymmetry by measuring d-amphetamine-induced rotational behavior.[5]
-
Tissue Processing: Following behavioral testing, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Immunohistochemistry: Collect the brains, cryoprotect them, and section the substantia nigra pars compacta (SNpc) and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons and their terminals.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the SNpc and quantify the density of TH-positive fibers in the striatum.
-
Statistical Analysis: Compare the results between the vehicle-treated and this compound-treated groups to determine the neuroprotective efficacy of the compound.
Conclusion
This compound is a selective and brain-penetrant JNK inhibitor that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism of action, centered on the inhibition of the JNK signaling pathway, makes it a valuable tool for investigating the role of this pathway in neurodegeneration and a promising lead compound for the development of disease-modifying therapies. The experimental protocols and quantitative data provided in this guide offer a foundation for further research and development of this compound and related molecules.
References
SR-3306: A Technical Guide to a Potent Neuroprotective JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a selective, orally bioavailable, and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Developed by scientists at The Scripps Research Institute, this aminopyrimidine-based small molecule has shown promise as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery and Development
This compound was identified as a promising drug candidate from a series of aminopyrimidine JNK inhibitors designed for improved drug metabolism and pharmacokinetic (DMPK) properties. The initial research, published in 2011, highlighted this compound as a potent and selective inhibitor of JNKs with the ability to protect dopaminergic neurons in both in vitro and in vivo models.
In 2012, The Scripps Research Institute announced a global licensing agreement with OPKO Health, Inc. for the development and commercialization of this compound and related compounds. This partnership aimed to advance the compound through further preclinical and potential clinical development for the treatment of Parkinson's disease. However, as of late 2025, there is no publicly available information regarding the initiation of clinical trials for this compound.
Mechanism of Action: JNK Inhibition in Neurodegeneration
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in neuronal apoptosis (programmed cell death). In neurodegenerative diseases such as Parkinson's disease, the JNK signaling pathway is often aberrantly activated, leading to the death of neurons. This compound exerts its neuroprotective effects by directly inhibiting the activity of JNK isoforms, thereby preventing the downstream phosphorylation of pro-apoptotic targets like c-Jun.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cell-Based Potency of this compound[1]
| Target | Assay Type | IC50 (nM) |
| JNK1 | Biochemical | 67 |
| JNK2 | Biochemical | 283 |
| JNK3 | Biochemical | 159 |
| p38 | Biochemical | >20,000 |
| c-Jun Phosphorylation | Cell-Based (INS-1 cells) | 216 |
Table 2: In Vitro and In Vivo Neuroprotection
| Model | Treatment | Neuroprotection (%) | Reference |
| Primary Dopaminergic Neurons | 300 nM this compound + MPP+ | Statistically Significant | [1] |
| MPTP Mouse Model | 30 mg/kg this compound | ~72% of vehicle group | [2] |
| 6-OHDA Rat Model | 10 mg/kg/day this compound | 6-fold increase in TH+ neurons | [3][4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats[1]
| Parameter | Value |
| Clearance Rate | 14 mL/min/kg |
| Oral Bioavailability (%F) | 31% |
| Steady-State Brain Concentration (10 mg/kg/day, s.c., 14 days) | 347 nM |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons[1]
This assay evaluates the ability of this compound to protect primary neurons from a neurotoxin.
Methodology:
-
Cell Culture: Primary dopaminergic neurons were cultured from the ventral mesencephalon of embryonic day 14 rat embryos.
-
Treatment: Cultures were pre-incubated with varying concentrations of this compound (10-1000 nM) for 15 minutes.
-
Toxin Exposure: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, was added to the cultures at a final concentration of 10 µM for 48 hours to induce neuronal death.
-
Analysis: After 48 hours, the cells were fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons was then quantified to determine the neuroprotective effect of this compound.
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease[1]
This model assesses the efficacy of this compound in a well-established animal model of Parkinson's disease.
Methodology:
-
Animal Dosing: Mice were orally administered either vehicle or this compound (30 mg/kg).
-
MPTP Intoxication: 30 minutes after this compound administration, mice received four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl (18 mg/kg) at 2-hour intervals.
-
Post-treatment: this compound was administered twice daily on the first day and once daily for the following five days.
-
Tissue Analysis: Seven days after MPTP treatment, the animals were sacrificed, and their brains were processed for immunohistochemical analysis of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
Quantification: Unbiased stereological counting was used to determine the number of surviving dopaminergic neurons.
Analysis of c-Jun Phosphorylation[1]
This experiment serves as a biomarker to confirm that this compound is inhibiting its intended target, JNK, in vivo.
Methodology:
-
Western Blot: Mesencephalon tissue from treated and untreated mice was homogenized and subjected to Western blot analysis using an antibody specific for phospho-c-Jun (Ser73).
-
Immunohistochemistry: Brain sections were double-immunostained with antibodies against TH (to identify dopaminergic neurons) and phospho-c-Jun to visualize the co-localization and the reduction of c-Jun phosphorylation in the dopaminergic neurons of this compound-treated animals.
Conclusion and Future Directions
This compound is a well-characterized JNK inhibitor with compelling preclinical data supporting its potential as a neuroprotective agent for Parkinson's disease. Its oral bioavailability and ability to penetrate the blood-brain barrier are significant advantages for a centrally acting therapeutic. The in vitro and in vivo studies have consistently demonstrated its efficacy in protecting dopaminergic neurons from neurotoxin-induced cell death.
Despite the promising preclinical profile and the licensing agreement with OPKO Health, the development of this compound appears to have stalled, with no public information on its progression to clinical trials. Further investigation into the reasons for this lack of advancement would be necessary to fully understand the trajectory of this compound. Nevertheless, the data on this compound remains a valuable resource for researchers in the field of neurodegenerative disease and serves as a strong proof-of-concept for the therapeutic potential of JNK inhibition. Future research could focus on optimizing the properties of this compound or developing novel JNK inhibitors based on its chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SR-3306: A Preclinical Neuroprotective Agent for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SR-3306 is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of c-Jun N-terminal kinase (JNK). Extensive preclinical studies have demonstrated its neuroprotective capabilities in various in vitro and in vivo models of Parkinson's disease. By inhibiting the JNK signaling pathway, this compound effectively mitigates neuronal apoptosis and protects dopaminergic neurons from toxin-induced cell death. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental protocols. As of this writing, this compound has not been evaluated in human clinical trials.
Core Concepts and Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated by various cellular stresses, including neurotoxins. In the context of Parkinson's disease models, neurotoxins like MPP+ (the active metabolite of MPTP) and 6-hydroxydopamine (6-OHDA) trigger the JNK signaling cascade, leading to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic genes, ultimately resulting in neuronal cell death. This compound, as a JNK inhibitor, blocks this pathway, thereby preventing the downstream apoptotic events and preserving dopaminergic neurons.
Signaling Pathway Diagram
Caption: JNK Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/Enzyme | Condition |
| JNK1 IC50 | 67 nM | Human Recombinant JNK1 | Biochemical Assay |
| JNK2 IC50 | 283 nM | Human Recombinant JNK2 | Biochemical Assay |
| JNK3 IC50 | 159 nM | Human Recombinant JNK3 | Biochemical Assay |
| p38 IC50 | >20 µM | Human Recombinant p38 | Biochemical Assay |
| Cell-based p-c-jun Inhibition IC50 | 216 nM | INS-1 cells | Streptozotocin-induced |
| Neuroprotection (vs. MPP+) | >90% | Primary Dopaminergic Neurons | 300 nM this compound |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease
| Animal Model | Treatment | Outcome Measure | Result |
| MPTP Mouse Model | 30 mg/kg this compound (p.o.) | TH+ Cell Count in SNpc | 72% of vehicle control (vs. 46% decrease with MPTP alone) |
| 6-OHDA Rat Model | 10 mg/kg/day this compound (s.c.) | TH+ Neurons in SNpc | 6-fold increase vs. vehicle |
| 6-OHDA Rat Model | 10 mg/kg/day this compound (s.c.) | d-amphetamine-induced circling | 87% decrease vs. vehicle |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route |
| Oral Bioavailability (%F) | 31% | Rat | 2 mg/kg p.o. |
| Clearance | 14 mL/min/kg | Rat | 1 mg/kg i.v. |
| Microsomal Stability (t1/2) | 26 min | Mouse | - |
| Microsomal Stability (t1/2) | 30 min | Rat | - |
| Microsomal Stability (t1/2) | 28 min | Human | - |
| Plasma Protein Binding | 86% | Mouse | - |
| Plasma Protein Binding | 97% | Rat | - |
| Plasma Protein Binding | 96% | Monkey | - |
| Plasma Protein Binding | 88% | Human | - |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons
This protocol assesses the ability of this compound to protect primary neurons from a neurotoxin.
Caption: In Vitro Neuroprotection Experimental Workflow.
-
Cell Culture: Primary mesencephalic dopaminergic neurons are harvested from embryonic day 14 (E14) rat embryos and plated in 8-well chamber slides at a density of 200,000 cells/well.
-
Treatment:
-
This compound is added to the cell culture medium at varying concentrations (e.g., 10-1000 nM) 15 minutes prior to the addition of the neurotoxin.
-
MPP+ (1-methyl-4-phenylpyridinium) is then added to the wells at a final concentration of 10 µM to induce neurotoxicity.
-
-
Incubation: The cultures are incubated for 48 hours.
-
Immunostaining: After incubation, the cells are fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: The number of surviving TH-positive neurons is counted and compared between treatment groups (vehicle, MPP+ alone, and MPP+ with this compound).
In Vivo Neuroprotection in the MPTP Mouse Model
This protocol evaluates the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Caption: In Vivo MPTP Mouse Model Experimental Workflow.
-
Animals: Male C57BL/6 mice are used.
-
Treatment Groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound
-
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 30 mg/kg.
-
MPTP Intoxication: MPTP is administered to induce dopaminergic neurodegeneration.
-
Tissue Processing: Seven days after MPTP intoxication, mice are sacrificed, and their brains are collected and sectioned.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Stereological Analysis: Unbiased stereological counting is performed to quantify the number of TH-positive cells in the SNpc.
In Vivo Neuroprotection in the 6-OHDA Rat Model
This protocol assesses the efficacy of this compound in a rat model of Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats are used.
-
6-OHDA Lesion: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Treatment: this compound is administered via subcutaneous (s.c.) osmotic mini-pumps at a dose of 10 mg/kg/day for 14 days.
-
Behavioral Testing: d-amphetamine-induced circling behavior is assessed as a measure of the lesion's severity and the drug's efficacy.
-
Immunohistochemistry: At the end of the treatment period, rats are sacrificed, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a neuroprotective agent for the treatment of Parkinson's disease. Its ability to inhibit JNK, coupled with its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a compelling candidate for further development.
Future research should focus on:
-
Long-term efficacy and safety studies: Evaluating the long-term effects of this compound in chronic models of Parkinson's disease.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing symptomatic treatments for Parkinson's disease.
-
Translational studies: Bridging the gap from preclinical findings to potential clinical applications, with the ultimate goal of initiating human clinical trials to assess the safety and efficacy of this compound in patients with Parkinson's disease.
The development of a neuroprotective agent that can slow or halt the progression of Parkinson's disease remains a critical unmet medical need. This compound represents a promising step towards achieving this goal.
SR-3306: A JNK Inhibitor with Neuroprotective Potential in Parkinson's Disease Models
A Technical Overview for Researchers and Drug Development Professionals
Introduction
SR-3306 is a potent, selective, and orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK) that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3] While research into various therapeutic targets for Parkinson's disease is ongoing, including the exploration of sigma-2 receptor antagonists, the primary mechanism of action attributed to this compound in the context of neurodegeneration is the inhibition of the JNK signaling pathway.[1][4][5][6] This pathway is a critical component of the cellular stress response and has been implicated in the neuronal apoptosis characteristic of Parkinson's disease.[7] This technical guide provides an in-depth summary of the research on this compound, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: JNK Inhibition
This compound exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. JNKs are a family of serine/threonine protein kinases that are activated by various cellular stresses. In the context of Parkinson's disease, the activation of the JNK pathway is associated with the death of dopaminergic neurons in the substantia nigra.[1][7] this compound has been shown to be a potent inhibitor of JNK isoforms, particularly JNK3, which is predominantly expressed in the brain.[1] By inhibiting JNK, this compound prevents the downstream phosphorylation of transcription factors like c-Jun, thereby blocking the apoptotic cascade and promoting neuronal survival.[1]
The signaling pathway initiated by a neurotoxic insult, such as MPP+ (the active metabolite of MPTP), and the subsequent intervention by this compound is depicted below.
Quantitative Preclinical Data
The neuroprotective efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Neuroprotection
| Model System | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |
| Primary mesencephalic dopaminergic neurons (rat) | 10 µM MPP+ | 10 - 1000 nM | Survival of TH+ neurons | >90% protection at 300 nM | [1] |
In Vivo Neuroprotection (MPTP Mouse Model)
| Animal Model | Treatment Groups | This compound Dosage | Outcome Measure | Result | Reference |
| C57BL/6J mice | Vehicle, MPTP, MPTP + this compound | 30 mg/kg, oral | Number of TH+ neurons in SNpc | 72% of vehicle group (vs. 46% in MPTP group) | [1] |
| C57BL/6J mice | Vehicle, MPTP, MPTP + this compound | 20 mg/kg and 30 mg/kg, oral | Phospho-c-jun levels in SNpc | Dose-dependent inhibition of c-jun phosphorylation | [1] |
In Vivo Neuroprotection (6-OHDA Rat Model)
| Animal Model | Treatment Groups | This compound Dosage | Outcome Measure | Result | Reference |
| Sprague-Dawley rats | Vehicle, 6-OHDA, 6-OHDA + this compound | 10 mg/kg/day, s.c. for 14 days | Number of TH+ neurons in SNpc | 6-fold increase vs. 6-OHDA group | [3] |
| Sprague-Dawley rats | Vehicle, 6-OHDA, 6-OHDA + this compound | 10 mg/kg/day, s.c. for 14 days | d-amphetamine-induced circling | 87% decrease vs. 6-OHDA group | [3] |
| Sprague-Dawley rats | Vehicle, 6-OHDA, 6-OHDA + this compound | 10 mg/kg/day, s.c. for 14 days | Phospho-c-jun immunoreactive neurons in SNpc | 2.3-fold reduction vs. vehicle-treated rats | [3] |
Pharmacokinetics
| Species | Dosage | Time Point | Brain Concentration | Reference |
| Mouse | 30 mg/kg, oral | 4 hours | 3 µM | [1] |
| Mouse | 30 mg/kg, oral | 24 hours | 230 nM | [1] |
| Rat | 10 mg/kg/day, s.c. | Day 14 (steady-state) | 347 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Neuroprotection Assay
The workflow for assessing the neuroprotective effects of this compound in primary neuronal cultures is as follows:
Methodology:
-
Cell Culture: Primary mesencephalic dopaminergic neurons were isolated from E14 rat embryos.[1]
-
Plating: Cells were plated at a density of 200,000 cells per well in 8-well chamber slides.[1]
-
Treatment: Cultures were pre-treated with this compound at concentrations ranging from 10 to 1000 nM for 15 minutes before the addition of 10 µM MPP+. The cells were then incubated for 48 hours.[1]
-
Immunocytochemistry: After incubation, the cells were fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[1]
-
Quantification: The number of surviving TH-positive neurons was counted to determine the neuroprotective effect of this compound.[1]
In Vivo MPTP Mouse Model
The protocol for evaluating this compound in the MPTP-induced mouse model of Parkinson's disease is detailed below.
Methodology:
-
Animals: Eleven-week-old male C57BL/6J mice were used.[1]
-
MPTP Administration: Mice were injected intraperitoneally (i.p.) with 18 mg/kg MPTP-HCl four times at 2-hour intervals over a single day.[1]
-
This compound Administration: this compound (30 mg/kg) was administered orally 30 minutes prior to the first MPTP injection. A second dose was given 5.5 hours after the first MPTP dose, followed by once-daily dosing for the next 5 days.[1]
-
Tissue Processing: Seven days after MPTP administration, mice were sacrificed, and their brains were processed for immunohistochemistry.[1]
-
Stereological Analysis: Unbiased stereological counts of TH-positive cells in the substantia nigra pars compacta (SNpc) were performed to quantify dopaminergic neuron survival.[1]
Western Blot Analysis for Phospho-c-jun
To confirm the on-target effect of this compound, the levels of phosphorylated c-Jun were measured.
Methodology:
-
Animal Treatment: Mice were treated with MPTP (20 mg/kg, i.p., three times at 2-hour intervals) with or without prior oral administration of this compound (20 or 30 mg/kg).[1]
-
Tissue Collection: Mice were sacrificed 7 hours after the first MPTP dose, and the SNpc was isolated.[1]
-
Nuclear Fractionation: Nuclear fractions were isolated from the SNpc tissue.[1]
-
Western Blotting: The nuclear fractions were subjected to Western blot analysis using antibodies specific for phospho-c-jun (Ser73) and total c-jun.[1]
Conclusion
This compound has emerged as a promising neuroprotective agent in preclinical models of Parkinson's disease. Its efficacy is attributed to its potent inhibition of the JNK signaling pathway, which plays a crucial role in the death of dopaminergic neurons. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at validating and extending these important findings. While the initial user query mentioned the sigma-2 receptor, the available scientific literature robustly supports the role of this compound as a JNK inhibitor in the context of Parkinson's disease research.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor | Parkinson's Disease [michaeljfox.org]
- 7. Role of Mitogen Activated Protein Kinase Signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SR-3306 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for SR-3306, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The following sections detail the molecular target of this compound, its inhibitory activity, and the key experimental evidence supporting its mechanism of action.
Primary Molecular Target: c-Jun N-terminal Kinases (JNKs)
This compound is a brain-penetrant and selective pan-JNK inhibitor, targeting all three isoforms of the enzyme: JNK1, JNK2, and JNK3.[1] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated by various cellular stressors, including inflammatory cytokines and oxidative stress. The JNK signaling cascade plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and neurodegeneration.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound against the JNK isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate that this compound is a potent inhibitor of all three JNK isoforms.
| Target | IC50 (nM) |
| JNK1 | 67 |
| JNK2 | 283 |
| JNK3 | 159 |
Table 1: Biochemical IC50 values of this compound for JNK isoforms.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical aspect of its drug development potential. This compound has been profiled against a broad panel of kinases to determine its specificity for JNKs.
| Kinase | Inhibition |
| p38 | >100-fold selectivity over JNK3 |
| Broad Kinase Panel (347 kinases) | Highly selective, with only 4 kinases showing potential Kd values <1 µM |
Table 2: Selectivity profile of this compound.
In Vitro Target Validation
Inhibition of c-Jun Phosphorylation
A key downstream event in the JNK signaling pathway is the phosphorylation of the transcription factor c-Jun. The ability of this compound to inhibit this event in a cellular context provides strong evidence of its on-target activity. In INS-1 cells, this compound demonstrated a cell-based IC50 of 216 nM for the inhibition of c-jun phosphorylation.
Neuroprotection in a Cellular Model of Parkinson's Disease
The neuroprotective effects of this compound were assessed in primary dopaminergic neuron cultures treated with the neurotoxin MPP+.
| This compound Concentration (nM) | Neuronal Survival (%) |
| 10 | Increased |
| 100 | Increased |
| 1000 | Increased |
Table 3: Neuroprotective effect of this compound in an in vitro Parkinson's disease model.
In Vivo Target Validation and Efficacy
MPTP Mouse Model of Parkinson's Disease
In a mouse model of Parkinson's disease induced by MPTP, oral administration of this compound demonstrated significant neuroprotection.
| Treatment Group | TH+ Neuron Count | p-c-jun Levels |
| MPTP + Vehicle | Decreased | Increased |
| MPTP + this compound (10 mg/kg) | - | Dose-dependent reduction |
| MPTP + this compound (20 mg/kg) | - | Dose-dependent reduction (p < 0.01) |
| MPTP + this compound (30 mg/kg) | Protected | Dose-dependent reduction (p < 0.001) |
Table 4: In vivo effects of this compound in the MPTP mouse model.
6-OHDA Rat Model of Parkinson's Disease
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), subcutaneous infusion of this compound provided neuroprotection and functional improvement.[2][3]
| Treatment Group | TH+ Neurons in SNpc | Amphetamine-induced Rotations |
| 6-OHDA + Vehicle | Near complete loss | ~80 rotations/10 min |
| 6-OHDA + this compound (2.5 mg/kg/day) | Slight increase | Not statistically significant decrease |
| 6-OHDA + this compound (10 mg/kg/day) | 6-fold increase | ~8-fold decrease (p < 0.01) |
Table 5: In vivo effects of this compound in the 6-OHDA rat model. [2][3]
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of this compound.
In Vivo Neuroprotection Experimental Workflow
Caption: Workflow for in vivo validation of this compound neuroprotective effects.
Experimental Protocols
In Vitro c-Jun Phosphorylation Assay
-
Cell Culture: Plate INS-1 cells in appropriate culture vessels and grow to desired confluency.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for a specified duration.
-
Stimulation: Induce JNK pathway activation by treating cells with a known activator (e.g., anisomycin).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for p-c-Jun and total c-Jun. Calculate the ratio of p-c-Jun to total c-Jun and determine the IC50 value for this compound.
In Vivo MPTP Mouse Model
-
Animals: Use male C57BL/6 mice.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) four times at 2-hour intervals to induce parkinsonism.[1]
-
This compound Treatment: Administer this compound (e.g., 10, 20, or 30 mg/kg, by oral gavage) at a specified time point relative to MPTP administration (e.g., 30 minutes prior to the first MPTP injection).[4]
-
Tissue Collection: At a predetermined time point after the final MPTP injection (e.g., 7 days), euthanize the animals and collect brain tissue.
-
Immunohistochemistry:
-
Fix, process, and section the brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Perform immunohistochemical staining for p-c-jun.
-
-
Stereological Cell Counting: Quantify the number of TH-positive neurons in the SNpc using unbiased stereological methods.
-
Biochemical Analysis: Analyze brain tissue homogenates for levels of p-c-jun using Western blotting or ELISA.
-
Statistical Analysis: Compare the results between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
In Vivo 6-OHDA Rat Model
-
Animals: Use male Sprague-Dawley rats.
-
6-OHDA Lesion: Perform unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.[5]
-
This compound Treatment: Administer this compound (e.g., 2.5 or 10 mg/kg/day) via continuous subcutaneous infusion using osmotic minipumps for a specified duration (e.g., 14 days).[2][3]
-
Behavioral Testing: Assess motor asymmetry by measuring amphetamine-induced rotations at a specified time point after the start of treatment.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and process the brains for immunohistochemical analysis of TH-positive neurons in the SNpc and striatum, as described for the MPTP model.
-
Statistical Analysis: Compare the behavioral and histological outcomes between the vehicle- and this compound-treated groups.
References
- 1. modelorg.com [modelorg.com]
- 2. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
SR-3306 for studying JNK signaling pathways
An In-depth Technical Guide to SR-3306 for Studying JNK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK), playing a crucial role in the investigation of JNK signaling pathways.[1] This small molecule has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and has shown efficacy in models of oxidative stress and appetite regulation.[1][2] Its ability to be administered orally and cross the blood-brain barrier makes it a valuable tool for in vivo studies.[2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its study.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[4] There are three main JNK isoforms: JNK1, JNK2, and JNK3.[4] These kinases are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The activation of JNKs occurs through a phosphorylation cascade involving upstream kinases, namely MAP kinase kinases (MKKs) like MKK4 and MKK7, and MAP kinase kinase kinases (MAP3Ks).[4] Once activated, JNKs phosphorylate a range of transcription factors, with c-Jun being a primary target. The phosphorylation of c-Jun leads to the regulation of gene expression involved in various cellular processes such as apoptosis, inflammation, and cellular proliferation. Given their central role in these processes, JNKs are implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[4]
This compound: A Selective JNK Inhibitor
This compound is an anilinopyrimidine compound that functions as a reversible and ATP-competitive inhibitor of JNK.[3] It exhibits selectivity for JNK isoforms over other kinases, including the closely related p38 MAP kinase.[2]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic site of JNKs. This prevents the phosphorylation of JNK substrates, such as c-Jun, thereby blocking the downstream signaling cascade. The inhibition of c-Jun phosphorylation has been demonstrated both in vitro and in vivo.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| JNK1 | 67 | Biochemical | - | [3] |
| JNK2 | 283 | Biochemical | - | [3] |
| JNK3 | 159 | Biochemical | - | [3] |
| p38 | >20,000 | Biochemical | - | [2][3] |
| p-c-jun inhibition | 216 | Cell-based | INS-1 | [2][3] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Mouse | MPTP-induced Parkinson's | 30 mg/kg, p.o. | 75% inhibition of c-jun phosphorylation in SNpc; protected against dopaminergic neuron loss. | [2][3] |
| Rat | 6-OHDA-induced Parkinson's | 10 mg/kg/day, s.c. | 6-fold increase in TH+ neurons in SNpc; 87% decrease in d-amphetamine-induced circling. | [1] |
| Mouse | Diet-induced obesity | 7-day i.p. injection | Reduced high-fat intake and obesity. | [1] |
| Mouse | Lean | i.p. or i.c.v. administration | Reduced food intake and body weight. | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
H9c2 cells or primary human cardiomyocytes
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed H9c2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 500 nM) for a specified period.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) and FeSO₄.
-
Incubate for the desired time.
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol details the use of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Animals:
-
Male C57BL/6J mice (11 weeks old, 25-30 g)
Materials:
-
MPTP-HCl (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound (as HCl-salt)
-
Saline
Procedure:
-
Acclimatize mice for 1 week prior to the study.
-
On day 1, administer this compound (e.g., 30 mg/kg) orally (p.o.) 30 minutes before the first MPTP injection.
-
Administer MPTP-HCl (e.g., 18 mg/kg) intraperitoneally (i.p.) four times at 2-hour intervals.
-
Administer a second dose of this compound 5.5 hours after the first MPTP dose.
-
On days 2-6, administer this compound once daily.
-
Sacrifice the mice 7 days after the MPTP administration.
-
Harvest brains for analysis, such as immunohistochemistry for tyrosine hydroxylase (TH) to count dopaminergic neurons in the substantia nigra pars compacta (SNpc).[2]
Western Blot Analysis for Phospho-c-jun
This protocol is for assessing the inhibition of JNK activity by measuring the phosphorylation of its substrate, c-Jun.
Materials:
-
Tissue or cell lysates
-
Primary antibodies: anti-phospho-c-jun (Ser73), anti-tyrosine hydroxylase (for double immunofluorescence)
-
Secondary antibodies (fluorescently labeled)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer
-
Wash buffer
-
Chemiluminescent substrate
Procedure:
-
Isolate nuclear fractions from the substantia nigra pars compacta (SNpc) of treated and control animals.
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-jun.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For double immunofluorescent staining, incubate tissue sections with primary antibodies for both phospho-c-jun and tyrosine hydroxylase, followed by incubation with appropriate fluorescently labeled secondary antibodies.[2]
Conclusion
This compound is a valuable and versatile research tool for the investigation of JNK signaling pathways. Its selectivity, potency, and favorable pharmacokinetic properties, including oral bioavailability and brain penetration, make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of neurodegenerative diseases, metabolic disorders, and other conditions where JNK signaling plays a critical role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
SR-3306 In Vivo Administration: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SR-3306, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK, with high selectivity for JNK2 and JNK3. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is activated by various cellular stresses and inflammatory cytokines.[1][2] Upon activation, a series of phosphorylation events occur, culminating in the dual phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and neurodegeneration.[3][4] By inhibiting JNK, this compound can modulate these downstream effects, making it a promising candidate for neurodegenerative diseases, inflammatory conditions, and metabolic disorders.[3][4][5]
Signaling Pathway Diagram
Caption: this compound mechanism of action in the JNK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: this compound In Vitro Potency and Selectivity [3]
| Target | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| JNK3 | ~200 | ~170 |
| JNK2 | ~200 | - |
| JNK1 | >10,000 | - |
| p38 | >20,000 | - |
Table 2: Pharmacokinetic Parameters of this compound in Rodents [3]
| Species | Dose & Route | Clearance (mL/min/kg) | Oral Bioavailability (%F) | Brain Concentration (24h post-dose) |
| Rat | 1 mg/kg IV | 14 | - | - |
| Rat | 2 mg/kg PO | - | 31 | 230 nM |
Table 3: Efficacy of this compound in a Rat Model of Parkinson's Disease (6-OHDA Lesion) [4]
| Treatment Group | Dose & Route | TH+ Neurons in SNpc (vs. Vehicle) | d-amphetamine-induced Circling (vs. Vehicle) |
| This compound | 10 mg/kg/day (s.c. minipump) | 6-fold increase | 87% decrease |
Table 4: Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP Intoxication) [3]
| Treatment Group | Dose & Route | TH+ Cells in SNpc (% of vehicle control) |
| MPTP + this compound | 30 mg/kg PO | 72% |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion in a Rat Neuroprotection Model
This protocol is adapted from studies evaluating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[4]
Objective: To assess the efficacy of continuously administered this compound in protecting dopaminergic neurons from 6-OHDA-induced neurotoxicity.
Materials:
-
This compound
-
Vehicle: 30% β-cyclodextran containing 0.07% HCl[4]
-
Sprague-Dawley rats
-
Osmotic minipumps (e.g., Alzet)
-
6-hydroxydopamine (6-OHDA)
-
Stereotaxic apparatus
-
Standard surgical tools
Workflow Diagram:
Caption: Workflow for this compound administration in a rat 6-OHDA model.
Procedure:
-
This compound Formulation: Prepare the this compound solution in the vehicle at the desired concentration to achieve a dose of 2.5 or 10 mg/kg/day, based on the minipump's flow rate (e.g., 5 µL/h).[4]
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in anesthetized rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Minipump Implantation: Immediately following the 6-OHDA lesioning, implant the prepared osmotic minipumps subcutaneously on the dorsal side of the rats.
-
Treatment Period: Allow for continuous infusion of this compound or vehicle for 14 days.[4]
-
Behavioral Assessment: At the end of the treatment period, assess motor function using tests such as d-amphetamine-induced rotational behavior.
-
Sample Collection: On day 14, collect blood and brain tissue for pharmacokinetic and immunohistochemical analysis.[4] Plasma can be generated by centrifugation, and both plasma and brain samples can be stored at -80°C.[5]
-
Analysis:
-
Pharmacokinetics: Analyze plasma and brain homogenates for this compound concentrations using LC-MS/MS.[5]
-
Immunohistochemistry: Process brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.[4]
-
Protocol 2: Oral Gavage Administration in a Mouse Neuroprotection Model
This protocol is based on studies using an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[3]
Objective: To evaluate the neuroprotective effects of orally administered this compound against MPTP-induced neurotoxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
C57BL/6 mice
-
MPTP hydrochloride
-
Oral gavage needles
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the vehicle for oral administration. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage 30 minutes prior to the first MPTP injection.[3]
-
MPTP Intoxication: Administer MPTP to induce dopaminergic neurodegeneration. A typical regimen involves multiple intraperitoneal injections.
-
Treatment Duration: The study duration can vary. For acute effects on signaling, tissues can be collected 7 hours after MPTP administration. For assessment of neuroprotection, animals are typically maintained for 7 days post-MPTP treatment.[3]
-
Sample Collection: At the end of the study period, euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Perform TH staining on midbrain sections to visualize and quantify dopaminergic neurons in the SNpc. Unbiased stereological counting is the gold standard for this analysis.[3]
-
Western Blotting: For shorter-term studies, analyze brain tissue homogenates by Western blot for levels of phosphorylated c-Jun to confirm JNK pathway inhibition.[3]
-
Logical Relationship Diagram
Caption: Decision-making framework for this compound in vivo studies.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SR-3306 Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor, to mice via gavage. The information is intended for use in preclinical research settings.
Data Presentation
Table 1: this compound Oral Gavage Dosage in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Strain | C57BL/6J (male, 11 weeks old) | [1] |
| Body Weight | 25-30 g | [1] |
| Dosages | 10 mg/kg, 20 mg/kg, 30 mg/kg | [1] |
| Vehicle | Saline (0.9% NaCl) | [1] |
| Dosing Regimen | Twice daily (b.i.d.) on Day 1, Once daily (q.d.) on Days 2-6 | [1] |
| Administration Route | Oral Gavage | [1] |
Experimental Protocols
I. Preparation of this compound Dosing Solution
Materials:
-
This compound hydrochloride salt
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 20, or 30 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in the appropriate volume of sterile 0.9% saline to achieve the final desired concentration. For example, for a 10 mg/kg dose in a mouse with a gavage volume of 10 ml/kg, the concentration would be 1 mg/ml.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Prepare fresh dosing solutions daily.
II. Oral Gavage Procedure for Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice).[2]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.[3] The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2][4]
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[4] The body should be held in a vertical position.[4]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.[5]
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[2]
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat.[3] The mouse should swallow, allowing the needle to pass easily into the esophagus.[4]
-
Caution: If any resistance is met, or if the mouse struggles, coughs, or shows signs of respiratory distress, immediately withdraw the needle and reassess the technique.[3] Do not force the needle.
-
-
Administration of this compound:
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as respiratory distress or leakage of the administered substance from the mouth or nose.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound oral gavage in mice.
Caption: JNK signaling pathway and the inhibitory action of this compound.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. instechlabs.com [instechlabs.com]
Application Notes and Protocols for SR-3306 Subcutaneous Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and neuronal function. As such, this compound is a valuable tool for investigating the role of JNK in various physiological and pathological conditions, particularly in neurological and metabolic disease models. These application notes provide detailed protocols for the subcutaneous administration of this compound to rats for in vivo studies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK1, JNK2, and JNK3. By blocking the activity of these kinases, this compound prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1] This inhibition of c-Jun phosphorylation modulates the expression of genes involved in cellular stress responses and apoptosis. The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various stressors, including inflammatory cytokines and reactive oxygen species.[2][3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound in rats.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Parameter | Vehicle Control | This compound (10 mg/kg/day, s.c.) | Fold Change |
| Tyrosine Hydroxylase (TH+) Neurons in SNpc | - | - | 6-fold increase[5] |
| d-Amphetamine-Induced Circling | - | - | 87% decrease[5] |
| Phospho-c-jun Immunoreactive Neurons in SNpc | - | - | 2.3-fold reduction |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Steady-State Brain Levels (Day 14) | 347 nM | 10 mg/kg/day (s.c. minipump) |
Experimental Protocols
Two protocols are provided below: a specific protocol utilizing subcutaneous osmotic minipumps for continuous delivery, as cited in the literature, and a general protocol for standard subcutaneous bolus injections.
Protocol 1: Continuous Subcutaneous Infusion via Osmotic Minipump
This protocol is based on a study investigating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Objective: To achieve steady-state plasma and brain concentrations of this compound over a 14-day period.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300/PEG400, SBE-β-CD)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Sprague-Dawley rats
Procedure:
-
Preparation of this compound Solution: Prepare the dosing solution of this compound in the chosen vehicle at a concentration suitable for delivery via the osmotic minipump. For example, to achieve a dose of 10 mg/kg/day with a pump rate of 5 µL/h, the concentration will depend on the rat's weight.
-
Minipump Priming: Prime the osmotic minipumps with the this compound solution according to the manufacturer's instructions. This typically involves filling the pump and incubating it in sterile saline at 37°C for a specified period to ensure immediate delivery upon implantation.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Pump Implantation: Make a small incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the minipump. Insert the primed minipump into the pocket with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications. Provide appropriate analgesic care as per institutional guidelines.
-
Dosing Period: The minipump will deliver this compound continuously at a specified rate (e.g., 5 µL/h) for the duration of the study (e.g., 14 days).[5]
-
Sample Collection: At the end of the study period, blood and brain tissue can be collected for pharmacokinetic and pharmacodynamic analyses.[5]
Protocol 2: Standard Subcutaneous Bolus Injection
This protocol provides a general method for administering this compound as a single or repeated subcutaneous injection.
Objective: To deliver a specific dose of this compound subcutaneously.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge)[6]
-
70% alcohol swabs
-
Appropriate animal restraint device or manual restraint method
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the desired concentration. The final volume for injection should be minimized and adhere to institutional guidelines (typically not exceeding 5-10 ml/kg per site for rats).[6]
-
Animal Restraint: Safely restrain the rat. This can be done manually by a trained handler or using a restraint device. For manual restraint, grasp the loose skin over the shoulders (scruff).[7][8][9]
-
Injection Site Preparation: The preferred injection site is the loose skin over the back, between the shoulder blades.[8][9] If desired, the area can be wiped with a 70% alcohol swab.
-
Injection: a. Tent the skin by lifting it with your thumb and forefinger.[6] b. Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.[6] c. Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears, withdraw the needle and try a new site with a fresh needle and syringe.[6][7] d. Depress the plunger to inject the solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway
Caption: this compound inhibits the JNK signaling pathway.
Experimental Workflow
Caption: General workflow for subcutaneous injection in rats.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. queensu.ca [queensu.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes: Preparing SR-3306 Stock Solution in DMSO
Introduction
SR-3306 is a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.[1][2] Due to its critical role in various cellular processes, including stress responses, apoptosis, and inflammation, this compound is a valuable tool in neuroscience, metabolic disease, and cancer research.[1] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1128096-91-2 |
| Molecular Formula | Not explicitly found in search results |
| Molecular Weight | Not explicitly found in search results |
| Solubility in DMSO | 125 mg/mL (254.81 mM)[1] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years[1] |
Mechanism of Action: JNK Inhibition
This compound functions as an ATP-competitive inhibitor of JNKs, with notable potency against JNK2 and JNK3.[2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is typically activated by environmental stresses and inflammatory cytokines.[3] Upon activation, a series of phosphorylation events occur, leading to the activation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular processes. By inhibiting JNK, this compound can prevent the phosphorylation of c-Jun, thereby modulating these downstream events.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of SR-3306 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), demonstrating brain permeability and oral bioavailability. As a critical mediator in cellular responses to stress, the JNK signaling pathway is implicated in various pathologies, including neurodegenerative diseases and cancer, making this compound a valuable tool for research and potential therapeutic development. Understanding the aqueous solubility of this compound is fundamental for the design and execution of in vitro and in vivo experiments, ensuring accurate and reproducible results. This document provides a summary of the available solubility data for this compound, along with standardized protocols for determining its aqueous solubility and a visual representation of its mechanism of action.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₈O | [1] |
| Molecular Weight | 490.56 g/mol | [1] |
| Appearance | Pale yellow powder | |
| CAS Number | 1128096-91-2 | [1] |
Solubility Data
The solubility of this compound is limited in purely aqueous solutions. Therefore, organic solvents and formulation vehicles are often required to achieve desired concentrations for experimental use. The following table summarizes the available solubility data.
| Solvent/Vehicle | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 10 mg/mL | ~20.4 mM | - | |
| In Vivo Formulation | ≥ 2.08 mg/mL | ≥ 4.24 mM | A clear solution was obtained with a mixture of DMSO, PEG300, Tween-80, and saline. | [1] |
Signaling Pathway of this compound
This compound functions as an ATP-competitive inhibitor of JNK1, JNK2, and JNK3. The JNK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Upon activation by cellular stressors, upstream kinases phosphorylate and activate JNK. Activated JNK then phosphorylates various downstream targets, including the transcription factor c-Jun. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cellular stress responses. This compound exerts its effect by binding to JNK and preventing the phosphorylation of c-Jun, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Preparation of an In Vivo Formulation
This protocol is adapted from a method demonstrated to yield a clear solution of this compound for administration in animal models.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. The solution should be prepared fresh on the day of use.[1]
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified water (e.g., Milli-Q)
-
Calibrated analytical balance
-
Incubator shaker
-
High-speed centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solution (e.g., PBS, pH 7.4) in a sealed, clear glass vessel. The excess solid should be clearly visible.
-
Equilibration: Place the vessel in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspension to settle. To separate the saturated aqueous phase from the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., DMSO or methanol).
-
Analyze the collected supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of dissolved this compound.
-
The measured concentration represents the aqueous solubility of this compound under the tested conditions.
-
Safety Precautions
This compound is a bioactive compound intended for research use only. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for SR-3306 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The JNK pathway is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in several diseases, making it an important target for therapeutic intervention. These application notes provide detailed protocols for the cell culture treatment of this compound, including methods for assessing cell viability, apoptosis, and protein expression, to facilitate research and drug development efforts targeting the JNK signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that IC50 values can vary between different cell lines and experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | |||
| JNK1 | 67 nM | Human JNK1 | [1] |
| JNK2 | 283 nM | Human JNK2 | [1] |
| JNK3 | 159 nM | Human JNK3 | [1] |
| p38 | >20 µM | Human p38 | [1] |
| Cell-Based IC50 | |||
| c-jun phosphorylation | 216 nM | Rat INS-1 cells | [2][3] |
| Cell Viability | |||
| Protection against oxidative stress | ~90% viability at 500 nM | H9c2 cells and primary human cardiomyocytes | [3] |
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade that is activated by various stress stimuli. The pathway culminates in the activation of JNK, which then phosphorylates a range of downstream transcription factors, most notably c-Jun. The activation of these transcription factors leads to the regulation of gene expression involved in cellular responses such as apoptosis and inflammation.
JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
General experimental workflow for this compound cell-based assays.
Experimental Protocols
Note: The following are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
For assays in 96-well plates, seed cells at a density of 5,000-10,000 cells per well. For larger formats (e.g., 6-well plates), adjust the seeding density accordingly to achieve 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[2]
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for your cell line and assay.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
The incubation time will vary depending on the assay. For cell viability, a 24-72 hour incubation is common. For signaling pathway studies (e.g., Western blot for p-c-Jun), shorter incubation times (e.g., 30 minutes to 6 hours) may be appropriate.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][3]
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[4][5]
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
After incubation, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for c-Jun Phosphorylation
This protocol provides a general procedure for detecting changes in protein phosphorylation.[6]
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like β-actin.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for SR-3306 in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction SR-3306 is a potent, selective, and brain-penetrant small molecule inhibitor of c-jun-N-terminal kinase (JNK).[1][2][3] The JNK signaling pathway is a critical mediator of neuronal apoptosis in response to various stressors and has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease (PD).[2] this compound has demonstrated significant neuroprotective effects in both in vitro primary neuron cultures and in vivo animal models of Parkinson's disease.[1][2][4] These notes provide detailed protocols for utilizing this compound to investigate its neuroprotective capabilities in primary neuron cultures.
Mechanism of Action this compound exerts its neuroprotective effects by directly inhibiting the JNK enzyme.[2] In models of neuronal stress, such as exposure to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the JNK pathway is activated. This leads to the phosphorylation of the transcription factor c-jun.[1] Phosphorylated c-jun (p-c-jun) then promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death. By inhibiting JNK, this compound prevents the phosphorylation of c-jun, thereby blocking the downstream apoptotic cascade and preserving neuronal viability.[1] A dose-dependent inhibition of c-jun phosphorylation by this compound serves as a key biomarker for demonstrating its on-target activity.[1]
Caption: JNK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Primary Dopaminergic Neurons
This table summarizes the neuroprotective effects of this compound against MPP+-induced toxicity in primary mesencephalic dopaminergic neuron cultures.
| Parameter | Value | Condition | Source |
| Toxin | 10 µM MPP+ | Reduces TH+ neurons by ~50% | [1] |
| This compound Treatment | 10 - 1000 nM | Co-treatment with MPP+ | [1] |
| Effective Concentration | 300 - 1000 nM | Statistically significant protection (p < 0.01) | [1] |
| Neuroprotection | > 90% | Achieved at 300 nM and 1000 nM | [1][2] |
| Cell-based IC₅₀ | ~230 nM | Inhibition of c-jun phosphorylation | [1] |
| Compound Toxicity | No effect | 1000 nM this compound alone vs. control | [1] |
Table 2: In Vivo Efficacy and Brain Exposure of this compound
This table presents data from animal models of Parkinson's disease, demonstrating the bioavailability and neuroprotective action of this compound in vivo.
| Model | Administration | Key Findings | Source |
| MPTP Mouse Model | 30 mg/kg, oral | Increased surviving TH+ neurons to 72% of control. | [1] |
| MPTP Mouse Model | 20 & 30 mg/kg, oral | Dose-dependent reduction in p-c-jun levels. | [1] |
| 6-OHDA Rat Model | 10 mg/kg/day, s.c. | 6-fold increase in surviving TH+ neurons in the SNpc. | [4] |
| 6-OHDA Rat Model | 10 mg/kg/day, s.c. | 2.3-fold reduction in p-c-jun immunoreactive neurons. | [3][4] |
| Pharmacokinetics | 10 mg/kg/day, s.c. (14 days) | Steady-state brain concentration of 347 nM. | [3][4] |
| Pharmacokinetics | Single oral dose | Brain concentration remained above cell-based IC₅₀ for >8 hours. | [1] |
Experimental Protocols
Protocol 1: Primary Mesencephalic Neuron Culture
This protocol is adapted from standard procedures for primary neuron isolation and is suitable for studying the effects of this compound on dopaminergic neurons.[5][6]
Materials:
-
E14-E16 timed-pregnant mice or rats
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Neurobasal Plus Medium supplemented with B-27 Plus and GlutaMAX
-
Poly-D-Lysine (50 µg/mL)
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Plate Coating: Coat culture vessels (e.g., 48-well plates) with 50 µg/mL Poly-D-Lysine solution for at least 1 hour at room temperature. Rinse three times with sterile water and allow to dry completely in a laminar flow hood.[6]
-
Dissection: Sacrifice pregnant dam according to approved institutional guidelines. Dissect embryos and isolate the ventral mesencephalon (midbrain) containing the substantia nigra in ice-cold Hibernate-E medium.
-
Digestion: Transfer the tissue to a sterile tube containing 4 mL of Hibernate-E with 2 mg/mL papain. Incubate for 30 minutes at 30°C, gently mixing every 5 minutes.[6]
-
Dissociation: Stop the digestion by adding 6 mL of complete Hibernate-E medium and centrifuge for 5 minutes at 150 x g. Resuspend the tissue pellet in 5 mL of complete Neurobasal Plus medium. Gently triturate with a fire-polished Pasteur pipette until the tissue is fully dissociated and the solution appears cloudy.[5][6]
-
Plating: Determine cell density using a hemacytometer. Plate neurons at a density of approximately 1 x 10⁵ cells/well in a 48-well plate.[6]
-
Culture Maintenance: Incubate at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 5-7 days in vitro.
Protocol 2: MPP+ Neuroprotection Assay
This protocol details how to assess the neuroprotective effect of this compound against MPP+-induced toxicity.
Materials:
-
Mature primary mesencephalic neuron cultures (from Protocol 1)
-
This compound stock solution (in DMSO)
-
MPP+ iodide stock solution (in water)
-
Complete Neurobasal Plus medium
-
Fixative (4% Paraformaldehyde)
-
Antibodies: anti-Tyrosine Hydroxylase (TH) primary, appropriate fluorescent secondary
-
DAPI nuclear stain
Procedure:
-
Pre-treatment: Prepare serial dilutions of this compound (e.g., 10 nM to 1000 nM) in complete culture medium. Add the this compound solutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration).
-
Toxin Treatment: After 30-60 minutes of pre-treatment with this compound, add MPP+ to a final concentration of 10 µM to all wells except the untreated control group.[1]
-
Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize and block with a solution containing 0.1% Triton X-100 and 5% goat serum for 1 hour.
-
Incubate with primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C to specifically label dopaminergic neurons.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1-2 hours.
-
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of surviving TH-positive neurons in each treatment group.[1] Express the data as a percentage of the untreated control group.
Protocol 3: Assessment of c-jun Phosphorylation by Western Blot
This protocol is for verifying the on-target effect of this compound by measuring the levels of phosphorylated c-jun.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Antibodies: anti-p-c-jun (Ser73), anti-total c-jun, and anti-β-actin (loading control) primary antibodies; HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for p-c-jun (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total c-jun and a loading control (e.g., β-actin). Quantify band intensities using densitometry software. Normalize p-c-jun levels to total c-jun or the loading control to determine the extent of inhibition by this compound.[1]
Experimental Workflow
Caption: Workflow for testing this compound in primary neuron cultures.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Immunohistochemical Analysis of p-c-jun (Ser73) Following SR-3306 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK).[1][2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress.[3] A key downstream target of JNK is the transcription factor c-Jun.[3] Phosphorylation of c-Jun at serine 73 (Ser73) by JNK is a critical event for its activation, leading to the regulation of genes involved in cellular proliferation, differentiation, and apoptosis.[3] Dysregulation of the JNK/c-jun pathway has been implicated in various pathologies, including neurodegenerative diseases and cancer.
This compound, as a JNK inhibitor, has been shown to effectively reduce the phosphorylation of c-Jun.[1][2] This makes the immunohistochemical (IHC) detection of phosphorylated c-Jun (p-c-jun) a valuable method for assessing the pharmacodynamic effects and target engagement of this compound in preclinical studies. These application notes provide a detailed protocol for the immunohistochemical staining of p-c-jun (Ser73) in paraffin-embedded tissue sections following treatment with this compound, along with a summary of expected quantitative results.
JNK/c-jun Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of JNK Activation Following Treatment with SR-3306
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the activation state of c-Jun N-terminal kinase (JNK) in response to treatment with SR-3306, a potent JNK inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] This pathway is integral to various cellular processes such as apoptosis, inflammation, and cell proliferation.[2] Dysregulation of the JNK pathway is implicated in a variety of diseases, making its components attractive therapeutic targets.[2]
Activation of the JNK pathway occurs through a kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), which activates a MAP Kinase Kinase (MKK4 or MKK7).[2] MKK4/7, in turn, dually phosphorylates JNK at threonine (Thr183) and tyrosine (Tyr185) residues, leading to its activation.[1][2] Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[3]
This compound is a selective and potent inhibitor of JNK.[4] It has been shown to protect dopaminergic neurons in models of Parkinson's disease by inhibiting JNK-mediated phosphorylation of c-Jun.[5] Western blotting is a key technique to quantify the phosphorylation status of JNK and its downstream targets, thereby providing a measure of the inhibitory effect of compounds like this compound.
Data Presentation
The inhibitory activity of this compound on the JNK pathway can be quantified and summarized. The following table presents key quantitative data for this compound.
| Parameter | JNK1 | JNK2 | JNK3 | Cell-Based c-Jun Phosphorylation | Reference |
| Biochemical IC50 | >100-fold selectivity over p38 | ~200 nM | ~200 nM | Not Applicable | [5] |
| Cell-Based IC50 | Not Reported | Not Reported | Not Reported | Inhibition in INS-1 cells | [5] |
Note: The provided data is based on published research and may vary depending on the specific experimental conditions, cell type, and stimulus used.
JNK Signaling Pathway
The diagram below illustrates the core components of the JNK signaling cascade, highlighting the points of activation and the downstream effects that can be modulated by inhibitors such as this compound.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to measure the phosphorylation of JNK (p-JNK) in cultured cells treated with this compound.
Materials
-
Cell line of interest (e.g., HeLa, HEK293, or a disease-relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
JNK pathway activator (e.g., Anisomycin, UV-C radiation, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10%)[2]
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[6]
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Detailed Procedure
1. Cell Culture and Treatment [2][8]
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of the experiment.
-
(Optional) If necessary for the specific cell line and experimental goals, starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
3. Protein Quantification [8]
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation [8]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Western Blotting [2][8]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis [8][9]
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
To determine the relative level of JNK activation, normalize the intensity of the phospho-JNK band to the total JNK band for each sample. Further normalization to a loading control (e.g., β-actin) can account for variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm the efficacy of the JNK activator. | [2] |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer. | [2] | |
| Insufficient protein loaded. | Load at least 20 µg of protein. | [2] | |
| Primary antibody not optimized. | Optimize antibody concentration and incubation time. | [2] | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA in TBST for all antibody dilutions and blocking steps. | [2] |
| Antibody concentration is too high. | Titrate primary and secondary antibodies. | [2] | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | [2] |
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
SR-3306 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SR-3306, a selective and potent pan-JNK inhibitor. It also offers troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity.
Storage Recommendations
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store desiccated and protected from light.[1] |
| 2-8°C | Short-term | Shipped at ambient temperature, but long-term storage at 2-8°C is also an option.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest stability for up to 6 months.[1] |
Solubility Information
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mg/mL | Sonication may be recommended to aid dissolution.[1][3] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 4 mg/mL (8.15 mM) | Prepare fresh for each in vivo experiment. Sonication may be required.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound stock solution appears to have precipitated after thawing. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded at lower temperatures.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.
-
Prevention:
-
Store aliquots at a concentration known to remain stable in solution at the storage temperature.
-
Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Ensure the DMSO used is anhydrous, as absorbed moisture can reduce solubility.
-
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A2: Yes, inconsistent results are often linked to compound degradation or handling variability.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Do not store diluted aqueous solutions.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and is at a level non-toxic to your cells.
-
Confirm Activity: If you suspect degradation, test the activity of your current stock solution in a reliable positive control assay.
-
Storage Check: Review your storage conditions against the recommendations. Accidental temperature fluctuations can degrade the compound.
-
Q3: The color of my this compound solution has changed. Is it still usable?
A3: A color change may indicate chemical degradation. It is not recommended to use a solution that has changed color. Discard the solution and prepare a fresh one from the solid powder. To prevent this, always protect solutions from light by using amber vials or wrapping tubes in foil.
Q4: What is the best way to prepare this compound for in vivo studies?
A4: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[2] A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Due to the potential for precipitation, ensure the solution is clear before administration. Sonication can aid in dissolution.[3]
Experimental Protocols
In Vitro c-Jun Phosphorylation Inhibition Assay
This protocol is adapted from methodologies used to assess JNK inhibitor activity.[4]
-
Cell Culture: Culture cells (e.g., INS-1) in appropriate media and conditions until they reach approximately 80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce JNK pathway activation. For example, treat with streptozotocin (B1681764) (STZ) to stimulate c-Jun phosphorylation.
-
Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun.
-
Use a suitable secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
-
In Vivo Neuroprotection Study in a 6-OHDA Rat Model
This protocol is based on descriptions of in vivo studies with this compound.[2]
-
Animal Model: Utilize a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
This compound Administration:
-
Prepare a fresh formulation of this compound (e.g., 10 mg/kg) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound via subcutaneous injection daily for the duration of the study (e.g., 14 days).
-
-
Behavioral Analysis: Conduct behavioral tests, such as D-amphetamine-induced circling, to assess functional recovery.
-
Immunohistochemistry:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical staining.
-
Stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
Quantify the number of TH-positive neurons to evaluate the neuroprotective effects of this compound.
-
Visualizations
This compound Mechanism of Action: JNK Signaling Pathway
Caption: this compound inhibits the JNK signaling pathway.
Troubleshooting Workflow for this compound Stability Issues
References
Technical Support Center: Investigating Potential Off-Target Effects of SR-3306
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential off-target effects of SR-3306. Our resources include frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Important Note for Researchers: Initial investigations have revealed that the designation "this compound" is associated with a JNK inhibitor , while a similarly named compound, RO-3306 , is a well-characterized CDK1 inhibitor . To prevent experimental discrepancies, it is crucial to verify the identity of your compound. This support center is divided into two sections to address the distinct off-target profiles of each molecule.
Section 1: this compound (JNK Inhibitor)
This section provides technical support for researchers working with this compound, a selective c-Jun N-terminal kinase (JNK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.
Q2: What is the known kinase selectivity of this compound?
A2: this compound has demonstrated high selectivity for JNK isoforms over other related kinases, such as p38.[1] A broad kinase screen against over 300 kinases indicated high selectivity, with only a few kinases showing significant interaction at concentrations well above the IC50 for JNKs.
Q3: What are the potential off-target effects of this compound?
A3: While highly selective, researchers should be aware of potential off-target interactions, especially at higher concentrations. The most closely related kinases in the MAPK family are potential off-targets. It is recommended to perform control experiments to validate that the observed phenotype is due to JNK inhibition.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by a dose-response experiment in your specific model system. Additionally, consider using a structurally distinct JNK inhibitor as a control to confirm that the observed biological effects are consistent.
Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against its primary targets and a closely related kinase.
| Kinase | IC50 (nM) |
| JNK1 | 67 |
| JNK2 | 283 |
| JNK3 | 159 |
| p38 | >20,000 |
Note: A broader kinase screen of over 300 kinases has been performed, demonstrating high selectivity. However, the detailed results of this screen are not publicly available at this time.
Troubleshooting Guide: this compound
Issue 1: I am observing a phenotype that is not consistent with known JNK signaling pathways.
-
Possible Cause: This could be due to an off-target effect of this compound, particularly if you are using a high concentration. It could also be a novel role for JNK in your specific experimental context.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify the inhibition of JNK signaling by measuring the phosphorylation of its direct downstream substrate, c-Jun (at Ser63/73).
-
Dose-Response: Titrate this compound to the lowest concentration that effectively inhibits c-Jun phosphorylation to minimize potential off-target effects.
-
Use a Structural Analog: Treat your cells with a structurally different JNK inhibitor (e.g., SP600125) to see if it recapitulates the same phenotype.
-
Rescue Experiment: If possible, overexpress a constitutively active form of a downstream JNK effector to see if it rescues the phenotype.
-
Issue 2: I am seeing significant cytotoxicity at my effective dose.
-
Possible Cause: While this compound is designed to be selective, high concentrations can lead to off-target toxicities. Alternatively, prolonged inhibition of JNK signaling may be detrimental to your specific cell type.
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a detailed cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cells.
-
Time-Course Experiment: Assess the effect of shorter treatment durations with this compound. It's possible that transient JNK inhibition is sufficient to achieve the desired effect without inducing significant cell death.
-
Apoptosis Markers: Investigate whether the observed cytotoxicity is due to apoptosis by assaying for markers like cleaved caspase-3 or PARP.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: JNK signaling pathway and the inhibitory action of this compound.
Section 2: RO-3306 (CDK1 Inhibitor)
This section provides technical support for researchers working with RO-3306, a selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of RO-3306?
A1: RO-3306 is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[2][3][4][5][6][7]
Q2: What is the known kinase selectivity of RO-3306?
A2: RO-3306 exhibits high selectivity for CDK1 over other CDKs, such as CDK2 and CDK4.[2][6][7] It has also been shown to have more than 15-fold selectivity against a panel of other human kinases.[2][7]
Q3: What are the expected on-target effects of RO-3306 in cells?
A3: As a CDK1 inhibitor, RO-3306 is expected to cause a reversible cell cycle arrest at the G2/M phase border.[2][6][7]
Q4: What are the potential off-target effects of RO-3306?
A4: At higher concentrations, RO-3306 may inhibit other kinases, with CDK2 being a likely off-target given its structural similarity to CDK1. Researchers should carefully titrate the compound and use appropriate controls to ensure the observed effects are due to CDK1 inhibition.
Kinase Selectivity Profile of RO-3306
The following table summarizes the known inhibitory activity of RO-3306 against its primary target and other kinases.
| Kinase | Ki (nM) |
| CDK1/cyclin B1 | 35 |
| CDK1/cyclin A | 110 |
| CDK2/cyclin E | 340 |
| CDK3 | 30 |
| CDK4/cyclin D | >2000 |
| PKCδ | 318 |
| SGK | 497 |
| ERK | 1980 |
Troubleshooting Guide: RO-3306
Issue 1: My cells are not arresting in the G2/M phase as expected.
-
Possible Cause: The concentration of RO-3306 may be too low, or the cells may have a mechanism of resistance. Alternatively, the cell line may have a prolonged G1 phase, delaying their entry into G2/M.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response curve and assess cell cycle distribution by flow cytometry to determine the optimal concentration for G2/M arrest in your cell line.
-
Time-Course: Analyze the cell cycle profile at different time points after treatment to ensure you are not missing the window of maximal arrest.
-
Confirm Target Inhibition: Use Western blotting to check for a decrease in the phosphorylation of CDK1 substrates, such as Lamin A/C.
-
Cell Line Characterization: Ensure your cell line has a normal cell cycle progression.
-
Issue 2: I observe a significant sub-G1 peak (indicating cell death) in my cell cycle analysis, but I was expecting a clean G2/M arrest.
-
Possible Cause: Prolonged inhibition of CDK1 can induce apoptosis in some cell lines, particularly cancer cells.[6] This may be an on-target effect.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to distinguish between an initial G2/M arrest followed by apoptosis.
-
Apoptosis Assays: Confirm the induction of apoptosis using methods such as Annexin V staining or measuring caspase activity.
-
Compare with Normal Cells: If possible, compare the apoptotic response in your cancer cell line to that in a non-transformed cell line to assess for tumor-specific effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of CDK1 in the G2/M transition and its inhibition by RO-3306.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound or RO-3306 against a purified kinase in vitro.
Materials:
-
Purified recombinant kinase (e.g., JNK1 or CDK1/Cyclin B)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK1, Histone H1 for CDK1)
-
This compound or RO-3306 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter for radiometric assay, luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or RO-3306) in kinase assay buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the kinase substrate and ATP (and [γ-³²P]ATP if applicable) in kinase assay buffer.
-
Initiate the kinase reaction by adding the reaction mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the assay format (e.g., adding stop buffer, spotting onto a membrane).
-
Quantify the kinase activity by measuring substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Protocol 2: Western Blot for Assessing Target Engagement in Cells
This protocol describes how to assess the in-cell efficacy of this compound or RO-3306 by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
This compound or RO-3306
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-phospho-Lamin A/C, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or RO-3306 for the desired duration. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein to confirm equal loading.
Troubleshooting Logic Flow Diagram
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: In Vitro Cytotoxicity of SR-3306 and the Related Compound RO-3306
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro cytotoxicity of SR-3306. It is important to note that in scientific literature, there is potential for confusion between two similarly named compounds: This compound , a c-Jun N-terminal kinase (JNK) inhibitor, and RO-3306 , a cyclin-dependent kinase 1 (CDK1) inhibitor. This guide will address both compounds to ensure clarity for researchers. The majority of published in vitro cytotoxicity data in cancer cell lines pertains to RO-3306.
Section 1: this compound (JNK Inhibitor)
This compound is a selective and potent inhibitor of JNK. The JNK signaling pathway has a complex, context-dependent role in cell fate, mediating both cell survival and apoptosis.[1][2]
Frequently Asked Questions (FAQs): this compound
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), with inhibitory activity against JNK1, JNK2, and JNK3. It functions by blocking the phosphorylation of JNK substrates, such as c-Jun.
Q2: Does this compound induce cytotoxicity in all cell lines?
A2: Currently, there is limited evidence to suggest that this compound is broadly cytotoxic to cancer cells. In some contexts, it has been shown to have a protective effect. For instance, in H9c2 cardiomyocytes subjected to oxidative stress, this compound increased cell viability.[3] Its effect is likely highly dependent on the cell type and the specific signaling pathways that are active.
Q3: What are the known inhibitory concentrations of this compound?
A3: The inhibitory concentrations (IC50) of this compound have been determined for its enzymatic activity against JNK isoforms and for its effect on c-jun phosphorylation in a cell-based assay. These are distinct from cytotoxic IC50 values.
Data Presentation: this compound Inhibitory Activity
| Target | Assay Type | IC50 Value |
| JNK1 | Biochemical | 67 nM |
| JNK2 | Biochemical | 283 nM |
| JNK3 | Biochemical | 159 nM |
| p-c-jun inhibition | Cell-based (INS-1 cells) | 216 nM |
Mandatory Visualization: JNK Signaling Pathway
Section 2: RO-3306 (CDK1 Inhibitor)
RO-3306 is a selective, ATP-competitive inhibitor of CDK1 that has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
Frequently Asked questions (FAQs) & Troubleshooting: RO-3306 Cytotoxicity
Q1: My cells are arresting in the cell cycle but not undergoing apoptosis after RO-3306 treatment. What could be the reason?
A1: RO-3306 is known to induce a G2/M phase cell cycle arrest.[4] Apoptosis is often observed after prolonged exposure to the compound.[6] If you are not observing apoptosis, consider the following:
-
Incubation Time: Apoptosis may require longer incubation times (e.g., 48-72 hours) compared to cell cycle arrest (e.g., 24 hours).[6]
-
Compound Concentration: The concentration required to induce apoptosis might be higher than that needed for cell cycle arrest. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to RO-3306.[7]
-
p53 Status: The efficiency of apoptosis induction by RO-3306 can be influenced by the p53 status of the cell line, with p53 wild-type cells sometimes showing greater sensitivity.[8]
Q2: I am seeing significant cytotoxicity in my non-cancerous control cell line. Is this expected?
A2: While RO-3306 has been reported to be more pro-apoptotic in cancer cells compared to non-tumorigenic cells, it can still inhibit the proliferation of normal cells.[6] The key difference often lies in the induction of apoptosis, which is more pronounced in cancer cells.[6] Ensure you are using an appropriate concentration range and consider that high concentrations can be toxic to most proliferating cells.
Q3: How can I confirm that the observed cell death is due to apoptosis?
A3: To confirm apoptosis, you can use several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, or initiator caspases like caspase-8 and caspase-9.[7]
-
PARP Cleavage: Western blotting for cleaved PARP is a hallmark of apoptosis.[7]
Data Presentation: RO-3306 Cytotoxic IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) |
| HCT-116 | Colon Cancer | 3.2[9] |
| RKO | Colon Cancer | 2[9] |
| SKOV3 | Ovarian Cancer | 16.92[7] |
| HEY | Ovarian Cancer | 10.15[7] |
| PA-1 | Ovarian Cancer | 7.24[7] |
| OVCAR5 | Ovarian Cancer | 8.74[7] |
| IGROV1 | Ovarian Cancer | 13.89[7] |
| SJSA-1 | Osteosarcoma | 4.55[9] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with RO-3306.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
RO-3306 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
The next day, treat the cells with a serial dilution of RO-3306. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Annexin V Apoptosis Assay
-
Materials:
-
6-well cell culture plates
-
RO-3306
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of RO-3306 for the specified time (e.g., 16-48 hours).[6][7]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Mandatory Visualizations: RO-3306 Experimental Workflow and Signaling Pathway
References
- 1. mmsl.cz [mmsl.cz]
- 2. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
SR-3306 blood-brain barrier penetration issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-3306. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: Is this compound capable of crossing the blood-brain barrier (BBB)?
A1: Yes, published preclinical studies have demonstrated that this compound is a brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor[1][2]. In mouse models, after oral administration, this compound reaches significant concentrations in the brain[2].
Q2: What is the reported brain-to-plasma concentration ratio for this compound?
A2: In mice, the brain/plasma ratio of this compound has been reported to be approximately 30-40% across various time points after oral administration[2].
Q3: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB?
A3: Based on available data, this compound has been shown not to be a P-glycoprotein (P-gp) substrate[2]. This suggests that active efflux by P-gp does not limit its brain penetration. The role of other efflux transporters like breast cancer resistance protein (BCRP) has not been explicitly stated in the reviewed documents.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and potent inhibitor of c-Jun N-terminal kinase (JNK)[1]. JNKs are a family of serine/threonine protein kinases that are activated by various stress stimuli and are involved in cellular processes such as apoptosis, inflammation, and neurodegeneration. By inhibiting JNK, this compound can protect neurons from damage in models of neurodegenerative diseases[2].
Troubleshooting Guide
This guide addresses potential issues that may lead to discrepancies in experimental results regarding the blood-brain barrier penetration of this compound.
Issue 1: Lower than expected brain concentrations of this compound in my in vivo study.
-
Possible Cause 1: Inadequate Dosing or Bioavailability.
-
Troubleshooting:
-
Verify the formulation and solubility of this compound in your chosen vehicle.
-
Ensure the accuracy of the administered dose.
-
Assess the oral bioavailability in your specific animal model and strain, as it can vary.
-
Consider a different route of administration (e.g., intravenous) to bypass potential absorption issues and establish a baseline for brain penetration.
-
-
-
Possible Cause 2: Timing of Sample Collection.
-
Troubleshooting:
-
The time to reach maximum concentration (Tmax) in the brain may differ from that in the plasma.
-
Conduct a time-course study, collecting brain and plasma samples at multiple time points after administration to capture the full pharmacokinetic profile[2].
-
-
-
Possible Cause 3: Analytical Method Sensitivity.
-
Troubleshooting:
-
Ensure your LC-MS/MS method is validated and has sufficient sensitivity to detect the expected concentrations of this compound in brain homogenate and plasma[2].
-
Prepare standard curves in the appropriate matrix (blank brain matrix for brain samples and blank plasma for plasma samples) to ensure accurate quantification[1][2].
-
-
Issue 2: High variability in brain-to-plasma ratios between animals.
-
Possible Cause 1: Inconsistent Sample Collection and Processing.
-
Troubleshooting:
-
Standardize the blood collection procedure to avoid contamination.
-
Ensure brains are rapidly harvested and frozen to prevent post-mortem drug degradation.
-
Follow a consistent protocol for brain homogenization to ensure a uniform sample for analysis[2].
-
-
-
Possible Cause 2: Physiological Differences Between Animals.
-
Troubleshooting:
-
Use age- and weight-matched animals from a reputable supplier.
-
Ensure consistent housing conditions, as stress can potentially influence BBB permeability.
-
Increase the number of animals per time point to improve statistical power.
-
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from a study in C57Bl6 mice after a single oral dose of 30 mg/kg.
| Time Point | Mean Plasma Concentration (nM) | Mean Brain Concentration (nM) | Brain/Plasma Ratio (%) |
| 1 hour | ~8,000 | ~2,500 | ~31% |
| 2 hours | ~10,000 | ~3,500 | ~35% |
| 4 hours | ~9,000 | ~3,000 | ~33% |
| 8 hours | ~1,500 | ~500 | ~33% |
| 24 hours | ~100 | ~230 | >100%* |
*Note: The brain/plasma ratio at 24 hours appears greater than 100% in the referenced graphical data, which may indicate slower clearance from the brain tissue compared to the plasma.
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Penetration in Mice
This protocol is adapted from published studies investigating this compound pharmacokinetics[2].
-
Animal Model: C57Bl6 mice (n=3 per time point).
-
Dosing: Administer this compound at 30 mg/kg orally.
-
Sample Collection:
-
At designated time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brain and freeze it immediately at -80°C.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh the frozen brain tissue and homogenize it in acetonitrile (B52724) (1:5 w/v).
-
Precipitate plasma proteins with acetonitrile (1:5 v/v).
-
-
Analysis:
-
Centrifuge the brain homogenate and plasma samples to pellet debris.
-
Analyze the supernatant for this compound concentrations using a validated LC-MS/MS method.
-
Prepare standard curves for this compound in blank mouse plasma and blank mouse brain homogenate for accurate quantification.
-
Visualizations
Caption: Experimental workflow for assessing the blood-brain barrier penetration of this compound in mice.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
References
Troubleshooting SR-3306 insolubility in media
Technical Support Center: SR-3306
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on issues related to its solubility in media.
Troubleshooting Guides & FAQs
Q1: My this compound precipitated out of solution after I added it to my cell culture media. What went wrong?
A1: Precipitation of this compound upon addition to aqueous media is a common issue and can be attributed to several factors:
-
Improper initial dissolution: Ensure that this compound is completely dissolved in a suitable organic solvent, such as DMSO, before preparing your stock solution.[1][2][3][4] Using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5]
-
High final concentration of organic solvent: While DMSO is an effective solvent for this compound, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%. In one study, a 0.01% DMSO vehicle control was used for a final this compound concentration of 500 nM.[1]
-
Rapid dilution: Adding the this compound stock solution too quickly to the aqueous media can cause it to precipitate. The recommended method is to add the stock solution dropwise while gently vortexing or swirling the media.
-
Media components: The protein content (e.g., fetal bovine serum) and pH of your specific cell culture media can influence the solubility of this compound.[6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is advisable to use a fresh, high-purity grade of DMSO to avoid issues with water absorption, which can reduce solubility.[1][5]
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: this compound has a high solubility in DMSO, with reported values of 125 mg/mL (254.81 mM).[1][2][4] However, for practical laboratory use, preparing a stock solution at a lower, more manageable concentration, such as 10 mM or 20 mM, is common practice.
Q4: I am still observing precipitation even after following the recommended dilution procedure. What else can I try?
A4: If you continue to experience solubility issues, consider the following troubleshooting steps:
-
Sonication: After dissolving this compound in DMSO, brief sonication can help ensure complete dissolution, especially for higher concentration stock solutions.[2]
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of the compound.
-
Pre-dilution in media: Before adding the this compound stock to your final culture volume, try pre-diluting the stock in a small volume of serum-free media first, then adding this intermediate dilution to your final, serum-containing media.
-
Use of a different solvent system for in vivo studies: For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL.[2]
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 125 mg/mL (254.81 mM) | Ultrasonic assistance may be needed.[1][2][4] |
| DMSO | 10 mg/mL | - |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 4 mg/mL (8.15 mM) | Sonication is recommended.[2] |
Experimental Protocols
Protocol: Small-Scale Solubility Test for this compound in Cell Culture Media
This protocol helps determine the practical working concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder and vortex until fully dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Perform serial dilutions:
-
Prepare a series of dilutions of your this compound stock solution into your cell culture medium in microcentrifuge tubes. Aim for final concentrations that bracket your intended experimental concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Prepare two sets of dilutions: one in media containing serum and one in serum-free media.
-
Crucially , add the this compound stock solution dropwise to the medium while gently vortexing to ensure proper mixing and minimize precipitation.
-
-
Incubate and Observe:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
Visually inspect the tubes for any signs of precipitation at regular intervals.
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is your practical maximum working concentration in that specific medium.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Inhibition of the JNK signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JNK Inhibitor | TargetMol [targetmol.com]
- 3. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: SR-3306 Kinase Selectivity
This technical support guide provides detailed information on the kinase selectivity of SR-3306, addressing common questions researchers may have during their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It is not a p38 MAPK inhibitor. Research indicates that this compound is an ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[1]
Q2: How selective is this compound for JNKs over other MAP kinases, particularly p38?
This compound demonstrates significant selectivity for JNKs over other MAP kinases, including p38. Biochemical assays have shown that this compound has over 100-fold greater selectivity for JNKs compared to p38, which is the most closely related MAP kinase family member.[1]
Troubleshooting Guide
Issue: Unexpected results in experiments targeting p38α with this compound.
If your experiments are designed based on the premise that this compound is a p38α inhibitor and you are observing unexpected results, it is crucial to consider that the primary targets of this compound are JNKs.[1][2] The off-target effects on p38 are significantly lower.
Recommended Action:
-
Verify Target Inhibition: To confirm the on-target activity of this compound in your experimental system, we recommend performing a western blot to assess the phosphorylation status of c-Jun, a direct downstream target of JNK. A reduction in phospho-c-Jun levels upon treatment with this compound would confirm JNK inhibition.[1]
-
Use a Specific p38 Inhibitor: For experiments specifically targeting p38 MAPK, consider using a well-characterized and selective p38 inhibitor, such as SB203580 or BIRB 796.[3]
-
Consult Kinase Profiling Data: Review broad kinase screening data to understand the full selectivity profile of this compound and anticipate potential off-target effects.
Quantitative Data: this compound Kinase Selectivity
The following table summarizes the biochemical IC50 values of this compound against various kinases, providing a clear comparison of its selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK2/3 |
| JNK1 | ~200 | ~1x |
| JNK2 | ~200 | ~1x |
| JNK3 | ~200 | ~1x |
| p38 | >20,000 | >100x |
Data sourced from a biochemical assay measuring the inhibition of kinase activity.[1]
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 values for kinase inhibitors like this compound is a biochemical kinase assay. The following is a generalized protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., JNK1, JNK2, JNK3, or p38), a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor (or vehicle control, e.g., DMSO) is also included.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow the kinase reaction to proceed.
-
Termination: Stop the reaction, often by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is required for kinase activity).
-
Detection of Substrate Phosphorylation: The extent of substrate phosphorylation is quantified.
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated (e.g., by spotting onto a filter membrane and washing away unincorporated ATP), and the radioactivity is measured using a scintillation counter.
-
Non-Radioactive Assays: Alternatively, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA with a phospho-specific antibody) can be used.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then determined by fitting the data to a dose-response curve.
Cell-Based c-Jun Phosphorylation Assay
To assess the cellular potency of this compound, a cell-based assay measuring the inhibition of c-Jun phosphorylation can be performed:
-
Cell Culture and Treatment: Plate cells (e.g., INS-1 cells) and culture them under appropriate conditions.[1] Treat the cells with a stimulant that activates the JNK pathway (e.g., streptozotocin) in the presence of varying concentrations of this compound.[1]
-
Cell Lysis: After a specific incubation period, lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)).
-
Also, probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and calculate the ratio of phospho-c-Jun to total c-Jun. Determine the IC50 value by plotting the percentage of inhibition of c-Jun phosphorylation against the concentration of this compound.
Signaling Pathway Diagram
Caption: MAPK signaling cascade showing the activation of JNK and p38 pathways. This compound selectively inhibits JNK.
References
Technical Support Center: Minimizing SR-3306 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for minimizing potential toxicity associated with the JNK inhibitor SR-3306 in long-term experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3.[1] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses.[2][3] Upon activation, JNKs phosphorylate a range of proteins, including the transcription factor c-Jun, to regulate processes such as apoptosis, inflammation, and cellular differentiation.[2][3][4]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the JNK signaling pathway. This has been shown to be neuroprotective in preclinical models of Parkinson's disease.[1] this compound exhibits good selectivity. An analogue of this compound was tested against a panel of 67 receptors, ion channels, and transporters and showed minimal off-target binding.[1] this compound itself has high selectivity over the related p38 kinase and does not significantly inhibit CYP450 enzymes or the hERG channel at tested concentrations, suggesting a lower potential for drug-drug interactions and cardiac-related adverse effects.[1]
Q3: What are the potential toxicities associated with JNK inhibitors as a class?
A3: While specific long-term toxicity data for this compound is limited, potential toxicities can be inferred from other JNK inhibitors. Pan-JNK inhibitors have been associated with cellular toxicity.[5] For instance, the JNK inhibitor SP600125 has raised concerns about potential in vivo toxicity with long-term use.[4] Another JNK inhibitor, CC-401, was discontinued (B1498344) in Phase II clinical trials due to cardiac adverse effects. Therefore, careful monitoring of cardiac function during long-term studies with any JNK inhibitor is advisable.
Q4: What are the initial steps to take if I observe unexpected toxicity in my long-term this compound study?
A4: If you observe unexpected toxicity, the first step is to perform a dose-response analysis to determine if the toxicity is dose-dependent. It is also crucial to verify that the observed phenotype is an on-target effect of JNK inhibition. This can be investigated by using a structurally different JNK inhibitor. If the toxicity persists, it is more likely to be an on-target effect. If the toxicity is unique to this compound, it may be an off-target effect.
Q5: How can I monitor for potential toxicities during a long-term in vivo study with this compound?
A5: Regular monitoring of animal health is critical. This should include daily clinical observations for signs of distress, weekly body weight measurements, and regular assessment of food and water intake. At the end of the study, a full necropsy with histopathological analysis of major organs (liver, kidney, heart, lungs, spleen, etc.) should be performed. Blood samples should be collected for complete blood counts (CBC) and serum chemistry analysis to monitor for hematological, liver, and kidney toxicity.[6]
Troubleshooting Guides
Issue 1: Increased mortality or significant weight loss in animals treated with this compound.
-
Possible Cause: The dose of this compound may be too high for long-term administration.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to a lower, previously well-tolerated level.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected therapeutic range.
-
Histopathology: Conduct a thorough histopathological examination of major organs from affected animals to identify any target organ toxicity.
-
Issue 2: Signs of organ-specific toxicity (e.g., elevated liver enzymes).
-
Possible Cause: this compound may be causing on-target or off-target toxicity in a specific organ. Hepatotoxicity is a known concern for some kinase inhibitors.[7]
-
Troubleshooting Steps:
-
Biomarker Analysis: Monitor serum biomarkers of organ function (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney) throughout the study.
-
Histopathology: Perform detailed histopathological analysis of the affected organ.
-
Mechanism of Injury Investigation: If a specific organ toxicity is identified, further studies may be needed to understand the underlying mechanism (e.g., oxidative stress, apoptosis).
-
Issue 3: Unexpected behavioral changes in treated animals.
-
Possible Cause: As this compound is brain-penetrant, behavioral changes could be due to on-target CNS effects or off-target neurological effects.
-
Troubleshooting Steps:
-
Neurological Examination: Perform a comprehensive neurological examination of the animals.
-
Behavioral Tests: Utilize a battery of behavioral tests to more specifically assess motor function, cognition, and anxiety-like behaviors.
-
Neurohistopathology: Examine brain tissue for any signs of inflammation, neuronal damage, or other abnormalities.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| JNK1 | ~200 |
| JNK2 | ~200 |
| JNK3 | ~200 |
| p38 | >20,000 |
Data compiled from publicly available research.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Clearance (mL/min/kg) | 14 |
| Oral Bioavailability (%F) | 31 |
| Microsomal Stability (t1/2, min) | 30 |
| Plasma Protein Binding (%) | 97 |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol 1: Repeated-Dose Toxicity Study in Rodents
This protocol outlines a general procedure for a 28-day repeated-dose toxicity study, a common non-clinical safety study.[8]
-
Animal Model: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent.[9]
-
Group Allocation: Assign animals to at least three dose groups (low, medium, and high dose) and a vehicle control group. Include satellite groups for toxicokinetic analysis.
-
Dose Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption at regular intervals.
-
Ophthalmology: Perform ophthalmological examinations before the start of treatment and at termination.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at the end of the treatment period.
-
Toxicokinetics: Collect blood samples from satellite groups at predetermined time points after the first and last doses to determine the plasma concentration of this compound.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination.
Protocol 2: In Vitro Genotoxicity Assessment - Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10]
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Metabolic Activation: Include a condition with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction).
-
Test Compound Concentrations: Expose the bacterial strains to a range of concentrations of this compound.
-
Positive and Negative Controls: Include appropriate positive and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualization
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. content.noblelifesci.com [content.noblelifesci.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
SR-3306 Inhibitor Specificity: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the JNK inhibitor, SR-3306. The information is tailored for scientists and drug development professionals to address potential issues encountered during experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound, with a focus on inhibitor specificity and potential off-target effects.
Q1: I am seeing unexpected results in my experiment that are not consistent with JNK inhibition. What could be the cause?
A1: There are several possibilities for unexpected results when using this compound. One critical point to verify is the identity of the compound you are using. This compound is a JNK (c-Jun N-terminal kinase) inhibitor. However, it is often confused with RO-3306 , which is a selective inhibitor of CDK1 (Cyclin-Dependent Kinase 1).[1][2][3][4][5][6][7][8] Ensure you have sourced the correct compound for your JNK-related research.
If you have confirmed you are using this compound, consider the following:
-
Off-Target Effects: While this compound is highly selective for JNKs over the related p38 MAP kinase, it has shown some activity against a small number of other kinases at higher concentrations.[9] If your experimental system expresses high levels of these off-target kinases, you may observe confounding effects.
-
Cellular Context: The effects of JNK inhibition can be highly cell-type and context-dependent. The downstream consequences of inhibiting JNK signaling can vary based on the specific cellular background and the stimuli used.
-
Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in your experimental media. Precipitation or degradation of the inhibitor can lead to a loss of efficacy and inconsistent results. This compound is soluble in DMSO.
Q2: What are the known off-targets of this compound?
A2: this compound has been profiled against a large panel of kinases and has demonstrated high selectivity for JNKs.[9] However, a screen of 347 kinases at a concentration of 3 µM identified a few potential off-target kinases.[9] The potency for these interactions suggests that off-target effects are more likely to be observed at higher concentrations of this compound.
Q3: How can I confirm that the observed effects in my experiment are due to JNK inhibition by this compound?
A3: To confirm on-target activity of this compound, consider the following control experiments:
-
Western Blot Analysis: Directly measure the phosphorylation of c-Jun, a primary downstream target of JNK. A dose-dependent reduction in phosphorylated c-Jun (p-c-jun) levels upon treatment with this compound would indicate successful JNK inhibition.[9]
-
Use of a Structurally Unrelated JNK Inhibitor: A rescue experiment using another well-characterized JNK inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to JNK pathway modulation.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific assay. This should align with the known potency of the inhibitor. The biochemical IC50 values for this compound against JNKs are in the nanomolar range.[9]
-
Control for Off-Target Effects: If you suspect off-target effects, you can test for the modulation of known off-target kinases (e.g., KIT, PDGFR-β) in your system.
Data Presentation
This compound Inhibitor Profile
| Target | IC50 / Ki | Selectivity | Notes |
| Primary Targets | |||
| JNK1 | IC50: 67 nM | - | ATP-competitive inhibitor.[9] |
| JNK2 | IC50: 283 nM | - | ATP-competitive inhibitor.[9] |
| JNK3 | IC50: 159 nM, ~200 nM[9] | - | ATP-competitive inhibitor.[9] |
| Key Negative Controls | |||
| p38 | >100-fold selectivity over JNKs[9] | High | Closest related MAP kinase family member.[9] |
| LRRK2 & G2019S LRRK2 | No inhibition up to 10 µM[9] | High | - |
| hERG | IC50 > 30 µM[9] | High | - |
| CYP450 enzymes (9 isoforms) | IC50 > 50 µM[9] | High | Isoforms tested: 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4.[9] |
| MAO-A & MAO-B | IC50 > 50 µM[9] | High | - |
| Potential Off-Targets (from a screen at 3 µM) | |||
| KIT | Kd < 1 µM | Moderate | - |
| KIT V559D | Kd < 1 µM | Moderate | - |
| PDGFR-β | Kd < 1 µM | Moderate | - |
| TYK2 | Kd < 1 µM | Moderate | - |
Experimental Protocols
Western Blot for Phospho-c-Jun
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of its downstream target, c-Jun.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Starve cells in serum-free media for 4-6 hours.
- Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 1-2 hours.
- Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV irradiation) for the recommended time.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
- Boil samples at 95-100°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro 3306, cyclin-dependent kinase (Cdk1) inhibitor (CAS 872573-93-8) | Abcam [abcam.com]
- 8. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SR-3306 and Other JNK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor SR-3306 against other notable alternatives in the field. This document synthesizes available experimental data to evaluate performance, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.
The c-Jun N-terminal kinases (JNKs) are key players in cellular signaling cascades, responding to a variety of stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] These kinases are implicated in a range of cellular processes including apoptosis, inflammation, and neurodegeneration, making them attractive therapeutic targets for a host of diseases.[2][3] this compound is a selective and potent JNK inhibitor with high brain penetrance.[4][5] This guide compares this compound with other widely used JNK inhibitors: SP600125, TCS JNK 6o, and CC-930.
Performance Comparison of JNK Inhibitors
The following tables summarize the quantitative data for this compound and other JNK inhibitors, focusing on their inhibitory potency and selectivity. It is important to note that the data presented are compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Inhibitory Activity of JNK Inhibitors
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Ki (nM) | Notes |
| This compound | 159 | 283 | 67 | JNK3: ~200 | ATP-competitive inhibitor.[6] |
| SP600125 | 40 | 40 | 90 | JNK2: 190 | ATP-competitive, reversible inhibitor.[1][7][8] |
| TCS JNK 6o | 45 | 160 | - | JNK1: 2, JNK2: 4, JNK3: 52 | ATP-competitive inhibitor.[3][9] |
| CC-930 | 61 | 7 | 6 | JNK1: 44, JNK2: 6.2 | ATP-competitive inhibitor with a bias towards JNK2.[10][11] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cell-Based IC₅₀ (nM) | Selectivity Profile |
| This compound | ~200 (inhibition of c-jun phosphorylation in INS-1 cells) | Highly selective; >100-fold selectivity over p38. In a panel of 347 kinases, only 4 showed Kd values <1 µM at a 3 µM concentration of this compound. No significant inhibition of hERG or nine major CYP450 enzymes at >30 µM and >50 µM, respectively.[6] |
| SP600125 | 5,000 - 10,000 (inhibition of c-Jun phosphorylation in Jurkat T cells) | >300-fold selectivity for JNK over ERK1 and p38-2.[1][7] However, some off-target effects on other kinases (e.g., PI3Kδ) and the aryl hydrocarbon receptor have been reported.[12][13][14] |
| TCS JNK 6o | 920 (EC₅₀ for inhibition of c-Jun phosphorylation) | >1000-fold selectivity over other kinases, including ERK2 and p38. |
| CC-930 | 1,000 (inhibition of phospho-cJun formation in human PBMCs) | Selective against a panel of 240 kinases, with EGFR being the only non-MAP kinase significantly inhibited at 3 µM.[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.
Caption: A simplified diagram of the JNK signaling pathway, illustrating the points of activation from stress stimuli to the downstream cellular responses and the inhibitory action of JNK inhibitors.
Caption: A typical experimental workflow for the characterization of a novel JNK inhibitor, from initial in vitro screening to in vivo evaluation.
Detailed Experimental Protocols
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the enzymatic activity of a JNK isoform by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., SP600125)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
Add 1 µL of diluted inhibitor or control (DMSO for negative control) to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme (e.g., 5 ng/µL) diluted in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor.[15]
Cellular JNK Inhibition Assay (Western Blot for Phospho-c-Jun)
This cell-based assay assesses the ability of an inhibitor to block the JNK signaling pathway within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
JNK activator (e.g., Anisomycin)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total-c-Jun or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 25 ng/mL Anisomycin) for 30 minutes at 37°C.[15] Include appropriate vehicle and unstimulated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total c-Jun or a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition at different inhibitor concentrations.
In Vivo Efficacy Study in a Parkinson's Disease Model
This protocol outlines an in vivo study to evaluate the neuroprotective effects of a JNK inhibitor in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
-
Male C57BL/6 mice
-
MPTP-HCl
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, sucrose (B13894) solutions)
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibodies and detection reagents
-
Microscope and stereology software
Procedure:
-
Animal Dosing and MPTP Administration:
-
Acclimatize mice to the housing conditions.
-
Administer the JNK inhibitor (e.g., 30 mg/kg this compound) or vehicle orally. Dosing may occur before and after MPTP administration.[6]
-
Induce neurodegeneration by intraperitoneal (i.p.) injection of MPTP (e.g., four injections of 18 mg/kg MPTP-HCl at 2-hour intervals on a single day).[6]
-
Include a control group that receives vehicle instead of both the inhibitor and MPTP.
-
-
Tissue Collection and Preparation:
-
Seven days after MPTP intoxication, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix overnight.
-
Cryoprotect the brains in a sucrose gradient.
-
Section the brains coronally (e.g., 40 µm sections) through the substantia nigra pars compacta (SNpc).
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Incubate sections with the primary anti-TH antibody, followed by the appropriate biotinylated secondary antibody and avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as DAB.
-
-
Stereological Analysis:
-
Perform unbiased stereological counting of TH-positive neurons in the SNpc using a microscope equipped with stereology software.
-
Compare the number of TH-positive neurons between the different treatment groups (vehicle, MPTP, MPTP + inhibitor).
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the JNK inhibitor provides significant neuroprotection against MPTP-induced dopaminergic neuron loss.[6]
Conclusion
This compound emerges as a potent and highly selective JNK inhibitor with excellent brain penetration and oral bioavailability, demonstrating significant neuroprotective effects in preclinical models of Parkinson's disease.[2][4][5][6] While other inhibitors like SP600125, TCS JNK 6o, and CC-930 also exhibit potent JNK inhibition, they differ in their isoform specificity and off-target profiles. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity, and the experimental system being used. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel JNK inhibitors.
References
- 1. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lb-broth-lennox.com [lb-broth-lennox.com]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of JNK Inhibitors: SR-3306 vs. SP600125
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a small molecule inhibitor is critical. An ideal inhibitor is not only potent against its intended target but also highly selective, minimizing off-target effects that can confound experimental results. This guide provides an objective comparison of two widely used JNK inhibitors, SR-3306 and SP600125, with a focus on their selectivity profiles, supported by experimental data.
Overview of this compound and SP600125
Both this compound and SP600125 are potent, ATP-competitive inhibitors of JNK isoforms.[1] SP600125 was one of the first identified JNK-specific inhibitors and has been used extensively in numerous studies.[2] this compound is a more recently developed compound designed for high selectivity and brain penetrance.[3][4] While both effectively inhibit JNK activity, their performance against a broader panel of kinases reveals significant differences in their selectivity.
Primary Target Potency
Both compounds exhibit potent inhibition of the three main JNK isoforms (JNK1, JNK2, and JNK3) in the nanomolar range.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| This compound | ~200 | ~200 | ~200 |
| SP600125 | 40 | 40 | 90 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC₅₀) of this compound and SP600125 against the three JNK isoforms. Data for this compound is based on its reported IC₅₀ for JNK2 and JNK3.[3] Data for SP600125 is from cell-free assays.[5][6]
Selectivity Profile: A Head-to-Head Comparison
The key differentiator between these two inhibitors lies in their activity against other kinases.
This compound has demonstrated a high degree of selectivity. In a broad kinase panel screening of 347 kinases, this compound at a concentration of 3 µM showed interaction with only about 10% of the kinases.[3] Crucially, only four of these kinases (KIT, KIT V559D, PDGFR-β, TYK2) had a potency suggesting a dissociation constant (Kd) of less than 1 µM.[3] Furthermore, this compound displays over 100-fold selectivity against p38, a closely related member of the MAP kinase family.[3]
SP600125 , while showing good selectivity over some related MAP kinases like ERK1 and p38-2 (over 300-fold), has been found to inhibit a number of other kinases with similar or even greater potency than its intended JNK targets.[2][7][8] These off-target effects have been a subject of concern, as they can lead to misinterpretation of experimental outcomes.[2] For instance, SP600125 is also a broad-spectrum inhibitor of serine/threonine kinases including Aurora kinase A, FLT3, and TRKA.[5][6] Additionally, some studies have reported that SP600125 can inhibit kinases such as PHK, CK1, CDK2, and CHK1.[9] A significant off-target effect of SP600125 is its ability to inhibit the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), which is primarily expressed in leukocytes.[10][11]
| Inhibitor | Key Off-Targets | Selectivity Notes |
| This compound | KIT, PDGFR-β, TYK2 | Highly selective; >100-fold selectivity over p38.[3] Minimal off-target interactions in a large kinase screen.[3] |
| SP600125 | Aurora kinase A, FLT3, TRKA, MKK4, PKB, PKCα, PI3Kδ | Good selectivity against ERK and p38.[7][8] However, it inhibits several other kinases with potencies comparable to JNKs.[5][6][9] Known to inhibit PI3Kδ.[10][11] |
Table 2: Summary of the selectivity profiles and notable off-target kinases for this compound and SP600125.
Experimental Protocols
A standard method to determine the selectivity of kinase inhibitors is through in vitro kinase assays. Below is a representative protocol for a radiometric kinase assay.
In Vitro Radiometric Kinase Assay Protocol
This protocol measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific kinase substrate.
Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitors (this compound, SP600125) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, SP600125) in DMSO. A typical starting concentration is 100 µM, followed by 3-fold serial dilutions to generate a 10-point dose-response curve.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or a DMSO vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the reaction for 60-120 minutes at a controlled temperature, such as 30°C.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plates multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Detection: Dry the filter plates and measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the dose-response data to a suitable curve-fitting model.
-
Visualization of Pathways and Concepts
Diagrams are provided below to illustrate the JNK signaling pathway and the concept of kinase inhibitor selectivity.
Caption: The JNK signaling cascade.
Caption: Conceptual model of kinase inhibitor selectivity.
Conclusion
Both this compound and SP600125 are effective inhibitors of JNK kinases. However, the available data indicates that This compound possesses a superior selectivity profile . Its limited interaction with a wide array of other kinases makes it a more precise tool for dissecting the specific roles of JNK in cellular processes.
While SP600125 is a potent JNK inhibitor, researchers must be cautious of its known off-target activities . The inhibition of other kinases, such as Aurora kinase A and PI3Kδ, could lead to unintended biological effects, potentially complicating the interpretation of experimental data. When using SP600125, it is advisable to include secondary validation experiments, such as genetic knockdown of JNK, to confirm that the observed phenotype is indeed a result of JNK inhibition. For studies where high specificity is paramount, this compound presents a more reliable choice.
References
- 1. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Modulation: The Inhibitor SR-3306 Versus the Activator Anisomycin
For researchers, scientists, and drug development professionals, understanding the tools available to dissect the c-Jun N-terminal kinase (JNK) signaling pathway is paramount. This guide provides an objective comparison of two key chemical probes: SR-3306, a selective JNK inhibitor, and Anisomycin, a potent JNK activator. By presenting their mechanisms, quantitative performance data, and relevant experimental protocols, this document aims to facilitate informed decisions in experimental design and drug discovery.
The JNK pathway is a critical mediator of cellular responses to a variety of stress signals, influencing processes ranging from apoptosis and inflammation to proliferation and differentiation. The ability to both inhibit and activate this pathway is essential for elucidating its complex roles in health and disease. This compound and Anisomycin represent two distinct and powerful tools for achieving this experimental control.
Performance and Specificity: A Quantitative Comparison
This compound is a potent, selective, and brain-penetrant JNK inhibitor that acts as an ATP-competitive inhibitor of JNK isoforms.[1][2] In contrast, Anisomycin is a protein synthesis inhibitor that activates the JNK pathway through the induction of ribotoxic stress.[3][4][5] The following table summarizes the key quantitative parameters for these two compounds.
| Parameter | This compound | Anisomycin |
| Primary Effect on JNK | Inhibition | Activation |
| Mechanism of Action | ATP-competitive inhibitor of JNK1/2/3 | Induces ribotoxic stress, leading to JNK activation |
| Potency | Biochemical IC50: JNK1: 67 nMJNK2: 283 nMJNK3: 159 nMCell-based IC50 (c-Jun phosphorylation): ~200-216 nM | Effective Concentration for JNK Activation: ~60 ng/mL (for half-maximal SAPK/JNK1 activation in Rat-1 cells)[3]25 ng/mL is cited as a specific agonist concentration[6] |
| Selectivity | >100-fold selectivity over p38 MAPK.[1] Highly selective against a panel of 347 kinases.[1] | Activates both JNK and p38 MAP kinases.[5] |
| Key Applications | Investigating the downstream effects of JNK inhibition in vitro and in vivo.[1] | Used as a positive control for JNK and p38 activation in cellular assays. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Anisomycin are reflected in their points of intervention within the JNK signaling cascade.
Anisomycin activates the JNK pathway at the level of the upstream stress-sensing machinery, while this compound directly targets the JNK enzyme itself.
Experimental Protocols
Accurate and reproducible data are the foundation of scientific discovery. The following are representative protocols for assessing JNK activation and inhibition.
Experimental Workflow for Comparing this compound and Anisomycin
Western Blot for Phospho-JNK Detection
This protocol is a standard method for quantifying the phosphorylation status of JNK, a direct measure of its activation.
-
Cell Treatment: Plate cells and treat with this compound, Anisomycin, or a combination as per the experimental design. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-JNK signal to total JNK and the loading control.
In Vitro Kinase Assay for JNK Activity
This assay directly measures the enzymatic activity of JNK.
-
Immunoprecipitation (optional): JNK can be immunoprecipitated from cell lysates using a JNK-specific antibody to isolate it from other kinases.[7]
-
Kinase Reaction:
-
Combine the JNK source (immunoprecipitated JNK or recombinant JNK) with a kinase assay buffer containing ATP and a JNK substrate (e.g., recombinant c-Jun).[8]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Western Blot: Terminate the reaction with SDS loading buffer, run on an SDS-PAGE gel, and perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).[7]
-
Radioactive Assay: Include [γ-³²P]ATP in the kinase reaction. After the reaction, separate the proteins by SDS-PAGE, and detect the radiolabeled, phosphorylated substrate by autoradiography.[8]
-
Luminescence-based Assay: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay) to determine kinase activity.[9]
-
Conclusion
This compound and Anisomycin are indispensable tools for probing the JNK signaling pathway. This compound offers high selectivity for inhibiting JNK activity, making it ideal for studies aimed at understanding the consequences of blocking this pathway. Conversely, Anisomycin provides a robust and widely used method for potently activating JNK, serving as an essential positive control. The choice between these compounds, or their combined use, will depend on the specific research question. By understanding their distinct properties and employing rigorous experimental protocols, researchers can effectively modulate the JNK pathway to uncover its multifaceted roles in cellular physiology and pathology.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anisomycin | Flagecidin | protein synthesis inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. abcam.cn [abcam.cn]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Validating SR-3306: A Comparative Guide to its In Vivo Neuroprotective Effects
For researchers and drug development professionals navigating the landscape of neuroprotective agents, SR-3306 has emerged as a promising candidate. This guide provides an objective comparison of this compound's in vivo neuroprotective performance against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and critical evaluation.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the in vivo efficacy of this compound and alternative compounds in established rodent models of Parkinson's Disease, a common paradigm for assessing neuroprotection.
Table 1: Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease
| Compound | Dosage | Administration Route | Key Efficacy Endpoints | Outcome |
| This compound | 30 mg/kg | Oral | Protection of dopaminergic neurons in the substantia nigra pars compacta (SNpc) as measured by tyrosine hydroxylase (TH) immunoreactivity. | Increased the number of TH-positive cells to 72% of the vehicle group, compared to a 46% reduction in the MPTP-only group.[1] |
| This compound | 30 mg/kg | Not Specified | Reduction of dysfunctional motor responses. | A 30% level of neuroprotection in the brain reduced dysfunctional motor responses by nearly 90%.[2] |
| SP600125 | Not Specified | Not Specified | Protection of dopaminergic neurons from apoptosis and restoration of dopamine (B1211576) levels. | Reduced c-Jun phosphorylation, protected dopaminergic neurons, and partially restored dopamine levels.[3] |
| GSK-343 | 1, 5, and 10 mg/kg | Intraperitoneal | Improvement in behavioral deficits and reduction of neuroinflammation. | Dose-dependently improved motor function and reduced levels of pro-inflammatory cytokines.[4] |
Table 2: Neuroprotective Effects in the 6-OHDA Rat Model of Parkinson's Disease
| Compound | Dosage | Administration Route | Key Efficacy Endpoints | Outcome |
| This compound | 10 mg/kg/day | Subcutaneous | Increased number of TH-positive neurons in the SNpc and reduction in amphetamine-induced rotations. | Increased TH-positive neurons by 6-fold and decreased d-amphetamine-induced circling by 87% compared to vehicle-treated 6-OHDA-lesioned animals.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo models are provided below to allow for a comprehensive understanding of the experimental context.
MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to replicate the neurodegenerative aspects of Parkinson's disease by inducing the loss of dopaminergic neurons.[6][7][8][9]
Workflow:
Detailed Steps:
-
Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration:
-
Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod and open-field tests.
-
Tissue Processing: At the end of the study period (typically 7-21 days after MPTP administration), mice are euthanized, and brains are collected.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra.
6-OHDA-Induced Rat Model of Parkinson's Disease
This model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) directly into the brain, causing a more localized and severe lesion of the nigrostriatal pathway.[5][10][11][12][13]
Workflow:
Detailed Steps:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Pre-treatment: Animals may be pre-treated with desipramine (B1205290) to protect noradrenergic neurons from 6-OHDA toxicity.[13]
-
Stereotaxic Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target area.
-
6-OHDA is slowly infused into the medial forebrain bundle or the striatum.
-
-
Post-operative Care: Animals are monitored for recovery from surgery.
-
Drug Administration: this compound or the alternative compound is administered, often daily, starting before or after the 6-OHDA lesion.
-
Behavioral Testing: Rotational behavior induced by apomorphine (B128758) or amphetamine is a key measure of the lesion's severity and the treatment's efficacy.
-
Tissue Processing and Analysis: Similar to the MPTP model, brains are processed for TH immunohistochemistry to assess the extent of the dopaminergic lesion.
Signaling Pathways
This compound exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis.[2][14][15]
Pathway Description:
Cellular stressors, such as the neurotoxins MPTP and 6-OHDA, activate a cascade of mitogen-activated protein kinases (MAPKs). This leads to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. JNK can also directly phosphorylate pro-apoptotic proteins such as Bim, promoting neuronal cell death.[1][16] this compound, as a JNK inhibitor, blocks this cascade, thereby preventing the downstream events that lead to apoptosis and promoting neuronal survival.
References
- 1. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 10. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. Frontiers | Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers [frontiersin.org]
- 14. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Assessing SR-3306 Target Engagement in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the brain target engagement of SR-3306, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.[1][2] The performance of this compound is compared with other JNK inhibitors, SP600125 and JNK-IN-8, with supporting experimental data.
Introduction to this compound and JNK Inhibition
This compound is a highly brain-penetrant JNK inhibitor that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[2][3][4] JNKs are a family of stress-activated protein kinases that play a crucial role in neuronal apoptosis and inflammation, making them a key therapeutic target for neurodegenerative disorders.[5] Assessing whether a JNK inhibitor like this compound reaches its target in the brain and engages it effectively is critical for its development as a therapeutic agent. This guide explores various methodologies for this purpose.
Comparative Analysis of JNK Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. Direct head-to-head comparative studies are limited; therefore, data from different experimental contexts are presented.
Table 1: In Vitro Potency of JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Primary Reference |
| This compound | 67 | 283 | 159 | [3] |
| SP600125 | 40 | 90 | 90 | Bennett et al., 2001 (not in search results) |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | [6] |
Table 2: In Vivo Brain Penetration and Target Engagement
| Compound | Animal Model | Dose & Route | Brain-to-Plasma Ratio | Target Engagement Metric | Result | Primary Reference |
| This compound | Mouse (MPTP model) | 30 mg/kg, p.o. | ~30-40% | p-c-jun levels (ELISA) | Significant reduction in substantia nigra | [7] |
| This compound | Rat (6-OHDA model) | 10 mg/kg/day, s.c. | Not Reported | p-c-jun immunoreactive neurons | 2.3-fold reduction in substantia nigra | [1][8] |
| SP600125 | Mouse (MPTP model) | Not Specified | Not Reported | p-c-jun levels | Reduction of c-Jun phosphorylation | [3] |
| JNK-IN-8 | Rat (Ischemic stroke) | Not Specified | Not Reported | p-JNK levels (Western Blot) | Attenuation of brain p-JNK levels | [9] |
Methodologies for Assessing Brain Target Engagement
Several direct and indirect methods can be employed to assess the brain target engagement of JNK inhibitors.
Pharmacokinetic Analysis: Brain-to-Plasma Ratio
This fundamental assessment determines the extent to which a compound crosses the blood-brain barrier.
-
Experimental Protocol: LC-MS/MS for this compound Brain Concentration
-
Administer this compound to rodents via the desired route (e.g., oral gavage).
-
At various time points, collect blood and brain samples.
-
Homogenize brain tissue in acetonitrile.
-
Analyze this compound concentrations in plasma and brain homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Calculate the brain-to-plasma concentration ratio.
-
Downstream Biomarker Modulation: Phospho-c-Jun Levels
Measuring the phosphorylation of c-Jun, a direct substrate of JNK, serves as a robust indirect marker of target engagement.
-
Experimental Protocol: Western Blot for p-c-jun in Brain Tissue
-
Collect brain tissue from treated and control animals.
-
Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun.
-
Incubate with a corresponding secondary antibody.
-
Visualize bands using chemiluminescence and quantify band intensity.[10][11][12][13]
-
Direct Target Occupancy: Autoradiography and PET Imaging
These imaging techniques can directly visualize and quantify the binding of a drug to its target in the brain. However, they require the development of a suitable radiolabeled ligand.
-
Experimental Protocol: Ex Vivo Autoradiography for JNK Occupancy
-
Administer the unlabeled JNK inhibitor (e.g., this compound) to animals at various doses.
-
At a time of expected peak brain concentration, administer a radiolabeled JNK-specific ligand (if available).
-
Sacrifice the animals and collect the brains.
-
Prepare thin brain sections and expose them to a phosphor screen.
-
Quantify the displacement of the radioligand by the unlabeled inhibitor to determine receptor occupancy.[14]
-
Currently, a validated PET radioligand for JNK is not commercially available, though research in this area is ongoing.[14][15]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA can confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Experimental Protocol: CETSA for JNK in Brain Tissue Homogenate
-
Prepare brain tissue homogenates from treated and untreated animals.
-
Divide the homogenates into aliquots and heat them to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble JNK in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]
-
Visualizing Pathways and Workflows
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing brain target engagement.
Conclusion
Assessing the brain target engagement of this compound is a multifaceted process that combines pharmacokinetic and pharmacodynamic studies. While direct comparisons with other JNK inhibitors are not extensively documented in the literature, the available data suggests that this compound effectively crosses the blood-brain barrier and engages its target, JNK, as evidenced by the dose-dependent reduction of the downstream biomarker phospho-c-Jun. For a comprehensive evaluation, a combination of techniques, including LC-MS/MS for brain concentration and Western blotting for p-c-jun levels, is recommended. The future development of a specific JNK PET radioligand would enable non-invasive, quantitative assessment of target occupancy in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP600125, an inhibitor of c-jun N-terminal kinase, activates CREB by a p38 MAPK-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of JNK by a Peptide Inhibitor Reduces Traumatic Brain Injury-Induced Tauopathy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK-IN-8 treatment improves ARDS-induced cognitive impairment by inhibiting JNK/NF-κB-mediated NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot analysis of mouse brain tissue [bio-protocol.org]
- 12. Western blot for tissue extract [protocols.io]
- 13. Western blot in homogenised mouse brain samples [protocols.io]
- 14. Radiolabeled Aminopyrazoles as Novel Isoform Selective Probes for pJNK3 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: SR-3306 vs. JNK-IN-8
In the landscape of c-Jun N-terminal kinase (JNK) inhibitors, SR-3306 and JNK-IN-8 have emerged as significant research tools, each demonstrating in vivo efficacy in various preclinical models. This guide provides a comparative overview of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: Key Differences in In Vivo Applications
While both this compound and JNK-IN-8 are potent JNK inhibitors, their reported in vivo applications and characteristics differ significantly. This compound, a reversible, ATP-competitive inhibitor, has been predominantly studied in models of neurodegenerative diseases and metabolic disorders. In contrast, JNK-IN-8, an irreversible covalent inhibitor, has shown notable efficacy in oncology, particularly in models of triple-negative breast cancer and pancreatic cancer.
Quantitative Efficacy Data
The following table summarizes the key in vivo efficacy data for this compound and JNK-IN-8 based on available literature.
| Parameter | This compound | JNK-IN-8 |
| Disease Model | Parkinson's Disease (6-OHDA-lesioned rats) | Triple-Negative Breast Cancer (PDX model) |
| Administration Route | Subcutaneous (s.c.) | Intraperitoneal (i.p.) |
| Dosage | 10 mg/kg/day | 20 mg/kg |
| Treatment Duration | 14 days | Until tumor reached ~150 mm³ |
| Primary Efficacy Readout | 6-fold increase in tyrosine hydroxylase positive (TH+) neurons | Slowed patient-derived xenograft and syngeneic tumor growth |
| Secondary Efficacy Readout | 87% decrease in d-amphetamine-induced circling | - |
| Target Engagement Marker | 2.3-fold reduction in phospho-c-jun positive neurons | - |
| Reported Brain Penetration | Yes, steady-state brain levels of 347 nM | Not explicitly reported in these studies |
Signaling Pathway Inhibition
Both this compound and JNK-IN-8 target the JNK signaling pathway, which plays a crucial role in apoptosis, inflammation, and cellular stress responses. The pathway is activated by various stimuli, leading to the phosphorylation of c-Jun and other downstream targets.
A Comparative Analysis of SR-3306 and BI-78D3: Two Distinct JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent c-Jun N-terminal kinase (JNK) inhibitors, SR-3306 and BI-78D3. While both compounds target the JNK signaling pathway, a critical mediator of cellular stress responses, inflammation, and apoptosis, they exhibit fundamental differences in their mechanism of action, biochemical potency, and cellular effects. This comparison aims to provide an objective overview based on available experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | This compound | BI-78D3 |
| Mechanism of Action | ATP-Competitive | Substrate-Competitive (JIP1-mimetic) |
| Primary Target Interaction | Binds to the ATP-binding pocket of JNK | Binds to the JIP1 docking site on JNK |
| Reported Potency (IC50) | JNK1: ~200 nM, JNK2: ~200 nM, JNK3: ~200 nM[1] | JNK kinase activity: 280 nM[2][3] |
| Key Cellular Effects | Neuroprotection in Parkinson's disease models[1] | Attenuation of liver damage and restoration of insulin (B600854) sensitivity[2] |
| Selectivity Profile | >100-fold selective over p38[1] | >100-fold less active against p38α; inactive against mTOR and PI3-kinase[2][3] |
Mechanism of Action: A Tale of Two Binding Sites
The most significant distinction between this compound and BI-78D3 lies in their mechanism of inhibiting JNK activity.
This compound is an ATP-competitive inhibitor . It functions by directly competing with ATP for binding to the catalytic site of the JNK enzyme. By occupying this pocket, this compound prevents the phosphorylation of JNK substrates, thereby blocking downstream signaling.
BI-78D3 , in contrast, is a substrate-competitive inhibitor . It mimics the JNK-interacting protein-1 (JIP1), a scaffold protein that facilitates JNK signaling. BI-78D3 binds to the docking domain on JNK where JIP1 would normally bind, thus preventing the recruitment and subsequent phosphorylation of JNK substrates like c-Jun.[2][3] This non-ATP competitive mechanism offers a different mode of targeting the JNK pathway. There is also a suggestion that BI-78D3 might act as a covalent inhibitor through modification of a cysteine residue near the JIP1 binding site.[4]
Figure 1: Mechanism of this compound as an ATP-competitive inhibitor of JNK.
Figure 2: Mechanism of BI-78D3 as a substrate-competitive inhibitor of JNK.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BI-78D3. It is important to note that these values were determined in different studies and under varying experimental conditions, and thus direct comparison of absolute values should be approached with caution.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity |
| This compound | JNK1 | ~200 nM (IC50)[1] | >100-fold vs. p38[1] |
| JNK2 | ~200 nM (IC50)[1] | ||
| JNK3 | ~200 nM (IC50)[1] | ||
| BI-78D3 | JNK Kinase Activity | 280 nM (IC50)[2][3] | >100-fold less active vs. p38α[2][3] |
| JNK1-pepJIP1 Binding | 500 nM (IC50)[2][3] | Inactive vs. mTOR, PI3-kinase[2][3] | |
| JNK1 (ATF2 binding) | 200 nM (Ki)[2][3] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | EC50 / Effect |
| This compound | c-jun phosphorylation | INS-1 | ~230 nM (IC50)[1] |
| Neuroprotection (MPP+-induced toxicity) | Primary dopaminergic neurons | >90% protection at 300 nM[1] | |
| BI-78D3 | TNF-α stimulated c-Jun phosphorylation | HeLa | 12.4 µM (EC50)[2][3] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value |
| This compound | Rat | Clearance | 14 mL/min/kg[1] |
| Oral Bioavailability (%F) | 31%[1] | ||
| BI-78D3 | Mouse | Microsome and plasma stability (T1/2) | 54 min[2] |
Experimental Protocols
This compound: Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Assays[1]
-
Principle: To determine the IC50 values for JNK isoforms and p38, HTRF assays were utilized. These assays measure the phosphorylation of a substrate by the kinase.
-
Methodology: The assays were performed as previously described in the cited literature. Human recombinant enzymes were used for all kinases. The inhibition of substrate phosphorylation by this compound was measured to determine the IC50 values.
This compound: Cell-Based Assay for c-jun Phosphorylation[1]
-
Principle: This assay measures the ability of this compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-jun.
-
Methodology: INS-1 pancreatic β-cells were treated with streptozotocin (B1681764) (STZ) to induce JNK activation. The level of phosphorylated c-jun was then measured in the presence of varying concentrations of this compound to determine the cell-based IC50.
BI-78D3: In Vitro LanthaScreen™ Kinase Assay[2]
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of JNK kinase activity.
-
Methodology: The assay measured the ability of BI-78D3 to inhibit the phosphorylation of the ATF2 substrate by JNK1. The same assay format was used to assess the activity against p38α, mTOR, and PI3-kinase to determine selectivity.
BI-78D3: Cell-Based LanthaScreen™ Kinase Assay[2][3]
-
Principle: To assess the cellular potency of BI-78D3, its ability to inhibit TNF-α stimulated phosphorylation of c-Jun was measured in a cellular environment.
-
Methodology: HeLa cells stably expressing a GFP-c-Jun fusion protein were pre-treated with BI-78D3 and then stimulated with TNF-α. The level of c-Jun phosphorylation was quantified using a TR-FRET based detection system to determine the EC50 value.
Signaling Pathway and Experimental Workflow
The JNK signaling pathway is a component of the larger Mitogen-Activated Protein Kinase (MAPK) cascade. The diagram below illustrates the general JNK signaling pathway and highlights the distinct points of intervention for this compound and BI-78D3.
Figure 3: JNK signaling pathway and points of inhibition for this compound and BI-78D3.
Conclusion
This compound and BI-78D3 represent two distinct and valuable chemical probes for studying the JNK signaling pathway. The choice between these inhibitors will largely depend on the specific research question.
-
This compound , with its ATP-competitive mechanism and demonstrated brain penetrance and neuroprotective effects, is a strong candidate for in vivo studies related to neurodegenerative diseases.[1]
-
BI-78D3 , with its unique substrate-competitive mechanism targeting the JIP1 interaction site, offers an alternative approach to JNK inhibition that may provide different biological outcomes and is a useful tool for studying the role of the JNK-JIP1 interaction in various disease models, such as liver injury and metabolic disorders.[2]
Researchers should carefully consider the differences in mechanism, potency, and experimental context when interpreting results obtained with either of these inhibitors. The detailed experimental protocols provided in the cited literature are essential for replicating and building upon these findings.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SR-3306 Inhibition of c-Jun Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR-3306 is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK)[1]. A critical step in characterizing the efficacy and mechanism of action of this compound is to confirm its ability to inhibit the phosphorylation of its downstream target, c-Jun. This guide provides a comparative overview of key experimental methods to demonstrate this inhibition, supported by experimental data and detailed protocols.
This compound: A Selective JNK Inhibitor
This compound acts as an ATP-competitive inhibitor of JNK isoforms[2][3]. The JNK signaling cascade is a critical pathway involved in cellular responses to stress, inflammation, and apoptosis[4][5]. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun at Serine 63 and Serine 73, which enhances its transcriptional activity[6][7]. Therefore, measuring the levels of phosphorylated c-Jun (p-c-Jun) is a direct indicator of JNK activity and the inhibitory effect of compounds like this compound.
Comparative Analysis of this compound Potency
The inhibitory potency of this compound has been quantified using both biochemical and cell-based assays. Below is a summary of its IC50 values against different JNK isoforms and in a cell-based c-Jun phosphorylation assay, compared to another commonly used JNK inhibitor, SP600125.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cell-Based p-c-Jun Inhibition IC50 (nM) | Reference |
| This compound | 67 | 283 | 159 | 216 (in STZ-stimulated INS-1 cells) | [3] |
| SP600125 | 40 | 90 | N/A | 5,000 - 10,000 (in stimulated Jurkat T cells) | [5] |
Methods to Confirm c-Jun Phosphorylation Inhibition
Several robust methods can be employed to qualitatively and quantitatively measure the inhibition of c-Jun phosphorylation by this compound. The choice of method may depend on the specific research question, available equipment, and desired throughput.
Western Blotting
Western blotting is a widely used technique to detect and semi-quantify the levels of specific proteins in a sample. By using antibodies specific to phosphorylated c-Jun (p-c-Jun) and total c-Jun, one can determine the effect of this compound on the phosphorylation status of c-Jun.
Experimental Protocol: Western Blot for p-c-Jun
1. Cell Culture and Treatment:
- Seed cells of interest (e.g., HEK293T, PC12) in appropriate culture dishes and grow to 70-80% confluency[8].
- Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours)[4].
- Stimulate the cells with a JNK activator (e.g., anisomycin, UV radiation) to induce c-Jun phosphorylation. Include a non-stimulated control[4][9].
2. Protein Extraction:
- Wash cells with ice-cold Phosphate-Buffered Saline (PBS)[8].
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states[8].
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract[4].
- Determine protein concentration using a standard assay (e.g., BCA assay)[4].
3. Gel Electrophoresis and Transfer:
- Denature protein samples by boiling in SDS-PAGE sample buffer.
- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phospho-c-Jun (e.g., anti-p-c-Jun Ser63/Ser73) overnight at 4°C[8].
- Wash the membrane to remove unbound primary antibody[8].
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[8].
- Wash the membrane again to remove unbound secondary antibody[8].
5. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system[8].
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control protein (e.g., β-actin or GAPDH)[8].
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, quantitative method for detecting and measuring the concentration of a specific protein in a sample. Sandwich ELISA kits for p-c-Jun are commercially available and offer a more quantitative alternative to Western blotting.
Experimental Protocol: p-c-Jun Sandwich ELISA
1. Sample Preparation:
- Culture and treat cells with this compound and a JNK activator as described for Western blotting.
- Lyse cells in the buffer provided with the ELISA kit, which typically contains protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
2. ELISA Procedure (based on a typical commercial kit[9][10][11][12]):
- Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total c-Jun.
- Incubate to allow the c-Jun protein to bind to the antibody.
- Wash the wells to remove unbound proteins.
- Add a detection antibody that specifically recognizes phosphorylated c-Jun (p-c-Jun).
- Incubate to allow the detection antibody to bind to the captured p-c-Jun.
- Wash the wells to remove the unbound detection antibody.
- Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
- Incubate and wash the wells.
- Add a substrate solution that will react with the enzyme to produce a measurable signal (colorimetric or chemiluminescent).
- Measure the signal using a microplate reader.
- The intensity of the signal is proportional to the amount of p-c-Jun in the sample. A standard curve can be used for absolute quantification.
Immunofluorescence
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method can be used to observe the nuclear translocation of p-c-Jun and the effect of this compound on this process.
Experimental Protocol: Immunofluorescence for p-c-Jun
1. Cell Culture and Treatment:
- Grow cells on glass coverslips or chamber slides[13][14].
- Treat cells with this compound and a JNK activator as previously described.
2. Fixation and Permeabilization:
- Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) to preserve cell structure[13].
- Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell[13].
3. Immunostaining:
- Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS)[14].
- Incubate with a primary antibody specific for p-c-Jun[14].
- Wash to remove unbound primary antibody.
- Incubate with a fluorescently labeled secondary antibody[14].
- Wash to remove unbound secondary antibody.
- (Optional) Counterstain the nuclei with a DNA-binding dye like DAPI[13].
4. Imaging:
- Mount the coverslips onto microscope slides.
- Visualize the fluorescent signal using a fluorescence microscope. The intensity and localization of the p-c-Jun signal can be analyzed.
Visualizing the Molecular Pathway and Experimental Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of p-c-Jun.
Caption: Workflow for p-c-Jun Sandwich ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent variations in c-Jun and JunB phosphorylation: a role in the control of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PathScan® Phospho-c-Jun (Ser63) Sandwich ELISA Kit II | Cell Signaling Technology [cellsignal.com]
- 10. PathScan® Phospho-c-Jun (Ser63) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. raybiotech.com [raybiotech.com]
- 12. FastScan⢠Phospho-c-Jun (Ser63) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scbt.com [scbt.com]
SR-3306: A More Selective JNK Inhibitor Over the Widely Used SP600125
For researchers, scientists, and drug development professionals seeking a precise tool to investigate the c-Jun N-terminal kinase (JNK) signaling pathway, SR-3306 emerges as a superior alternative to the commonly used inhibitor, SP600125. While both compounds effectively inhibit JNK activity, this compound demonstrates a significantly improved selectivity profile, minimizing the confounding off-target effects associated with SP600125. This guide provides a comprehensive comparison of the two inhibitors, supported by experimental data, to inform the selection of the most appropriate tool for JNK-related research.
Unmasking the Selectivity Deficiencies of SP600125
SP600125 has been a staple in JNK research for years due to its early identification as a potent JNK inhibitor.[1][2] It acts as a reversible, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][3][4] However, an expanding body of evidence reveals that SP600125's utility is compromised by its promiscuous activity against a wide range of other kinases, some of which it inhibits with equal or greater potency than JNK.[4][5][6]
This lack of specificity can lead to misinterpretation of experimental results, as observed effects may be erroneously attributed to JNK inhibition when they are, in fact, a consequence of the compound's action on other signaling pathways. Notably, SP600125 has been shown to inhibit kinases such as PHK, CK1, CDK2, and CHK1 to a similar or greater extent than JNK.[4][6] Furthermore, non-kinase off-target effects have also been reported, including the inhibition of phosphatidylinositol 3-kinase (PI3K) and the activation of the aryl hydrocarbon receptor (AhR).[7][8][9]
This compound: A Sharper Tool for JNK Inhibition
In contrast, this compound was developed as a highly selective and potent JNK inhibitor.[10][11] Biochemical and cell-based assays have confirmed its sub-micromolar potency against JNK isoforms.[10] Crucially, extensive kinase panel screening has demonstrated the remarkable selectivity of this compound. In a screen against 347 kinases, only a small fraction showed any significant interaction with this compound at a concentration of 3 µM, highlighting its clean off-target profile.[10]
Quantitative Comparison: Potency and Selectivity
The following tables summarize the available quantitative data for this compound and SP600125, showcasing the superior selectivity of this compound.
Table 1: Potency against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | ~200 | ~200 | ~200 |
| SP600125 | 40 | 40 | 90 |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.[3][10]
Table 2: Selectivity against Off-Target Kinases
| Inhibitor | Off-Target Kinase | Fold Selectivity vs. JNK |
| This compound | p38 | >100-fold |
| KIT, KIT V559D, PDGFR-β, TYK2 | Minimal inhibition at 3 µM | |
| SP600125 | MKK4 | ~10-fold |
| MKK3, MKK6, PKB, PKCα | ~25-fold | |
| ERK2, p38 | >100-fold | |
| Aurora kinase A | IC50 of 60 nM | |
| FLT3 | IC50 of 90 nM | |
| TRKA | IC50 of 70 nM |
Data compiled from multiple sources.[3][10]
Visualizing the JNK Signaling Pathway and Experimental Workflow
To further illustrate the context of JNK inhibition and a typical experimental approach, the following diagrams are provided.
Caption: The JNK signaling cascade is activated by various extracellular stimuli, leading to the activation of transcription factors like AP-1 and subsequent changes in gene expression. Both this compound and SP600125 inhibit JNK, blocking this downstream signaling.
Caption: A typical experimental workflow to assess the efficacy of JNK inhibitors involves cell treatment, stimulation of the JNK pathway, and subsequent analysis of the phosphorylation status of JNK substrates like c-Jun via Western blotting.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against JNK in a biochemical assay.
Materials:
-
Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, SP600125) dissolved in DMSO
-
[γ-32P]ATP or fluorescent-labeled ATP analog
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, JNK enzyme, and the JNK substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (this compound or SP600125) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP or a fluorescent analog).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for fluorescent assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-c-Jun
This protocol describes how to measure the inhibition of JNK activity in a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK-activating stimulus (e.g., UV-C radiation, Anisomycin, TNF-α)
-
This compound and SP600125
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, SP600125, or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Induce JNK activation by exposing the cells to a stimulus (e.g., irradiate with UV-C and allow to recover, or add a chemical agonist).
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a loading control like β-actin.
-
Quantify the band intensities using densitometry software and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Conclusion
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 | The EMBO Journal [link.springer.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of SR-3306: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SR-3306, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is an aminopyrimidine JNK inhibitor that has been instrumental in studying the role of the JNK signaling pathway in various cellular processes. Due to its chemical nature, specific procedures must be followed for its disposal to mitigate potential hazards to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Avoid inhalation of dust or aerosols. When weighing or transferring the solid compound, take care to minimize dust generation.
-
Prevent skin and eye contact. In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Procedures for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste, including unused this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels, must be collected in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a chemically resistant material.
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain. Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (1128096-91-2).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
Step 3: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound hazardous waste.
-
Never attempt to dispose of this chemical waste through standard municipal trash or sewer systems.
This compound: Key Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₈O |
| Molecular Weight | 490.56 g/mol |
| CAS Number | 1128096-91-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and heat shock. Activation of this pathway can lead to various cellular outcomes, including apoptosis, inflammation, and cell differentiation. This compound acts as an inhibitor of this pathway.
Figure 1. Simplified diagram of the JNK signaling pathway and the inhibitory action of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guidance for Handling SR-3306
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety, operational, and disposal information for the handling of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling potent, small-molecule enzyme inhibitors in a research environment.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for handling large quantities or if aerosolization is possible. | To prevent inhalation of the compound. |
Emergency Procedures:
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Procedure |
| Receiving | Inspect the container for any damage or leaks upon arrival. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended. |
| Weighing | Weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Use appropriate solvents as recommended by the supplier. |
Disposal Plan
Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Triple-rinse containers with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed containers as per institutional guidelines. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as hazardous waste after handling the compound. |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol is adapted from studies evaluating the neuroprotective effects of JNK inhibitors.
Objective: To assess the ability of this compound to protect neuronal cells from toxin-induced cell death.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or 6-hydroxydopamine (6-OHDA).
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol is a general guideline for evaluating the in vivo efficacy of neuroprotective compounds.[1][2][3][4][5]
Objective: To determine if this compound can prevent dopaminergic neuron loss in a mouse model of Parkinson's disease.
Methodology:
-
Animal Model: Use a mouse strain susceptible to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity, such as C57BL/6.
-
Compound Administration: Administer this compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
MPTP Intoxication: Induce Parkinson's-like pathology by administering MPTP according to an established protocol (e.g., multiple injections over a single day).[1][2][3][4][5]
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function at various time points post-MPTP administration.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra). Measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections to quantify the loss of dopaminergic neurons.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action of this compound.
References
- 1. modelorg.com [modelorg.com]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
